1-Stearoyl-2-myristoyl-sn-glycero-3-PC
Description
PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given in first source; RN not in Chemline 12/84
Propriétés
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174704 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20664-02-2 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Thermal Signature: A Technical Guide to the Phase Transition Temperature of SMPC Phospholipid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core physicochemical properties of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), a mixed-chain phospholipid of significant interest in drug delivery and membrane biophysics. A comprehensive understanding of its phase transition temperature (Tm) is paramount for the rational design of lipid-based formulations and for elucidating the intricacies of biological membrane behavior. This document provides a detailed overview of the thermotropic properties of SMPC, the experimental protocols for their determination, and a visual representation of the analytical workflow.
Core Concept: The Gel-to-Liquid Crystalline Phase Transition
Phospholipid bilayers, the fundamental structure of liposomes and cell membranes, exhibit a remarkable temperature-dependent behavior known as the phase transition. At lower temperatures, the hydrocarbon chains of the phospholipids (B1166683) are in a tightly packed, ordered state, referred to as the gel phase (Lβ'). As the temperature increases, the chains gain kinetic energy and transition into a disordered, fluid state known as the liquid crystalline phase (Lα). The temperature at which this transition occurs is the phase transition temperature (Tm), a critical parameter that dictates the fluidity, permeability, and stability of the lipid bilayer.
For mixed-chain phospholipids like SMPC, which contains a stearoyl (18:0) and a myristoyl (14:0) acyl chain, the phase behavior can be more complex than that of their symmetrical counterparts. The mismatch in chain length can influence the packing of the lipids in the bilayer and, consequently, the characteristics of the phase transition.
Quantitative Analysis of SMPC Phase Transition
The primary technique for characterizing the phase transition of phospholipids is Differential Scanning Calorimetry (DSC).[1] This thermoanalytical method measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the phase transition temperature and the enthalpy of the transition (ΔH). The enthalpy provides insight into the cooperativity and magnitude of the transition.
A seminal study on the thermotropic behavior of mixed-chain phosphatidylcholines provides key quantitative data for SMPC.[2] The research investigated various phosphatidylcholines with different acyl chains, including SMPC, and determined their main transition temperatures and enthalpies using high-sensitivity differential scanning microcalorimetry.[2] It was observed that for pairs of positional isomers, the one with the longer acyl chain at the sn-2 position of the glycerol (B35011) backbone exhibits a higher transition temperature and enthalpy.[2]
| Phospholipid | Acyl Chain Composition (sn-1/sn-2) | Main Transition Temperature (Tm) | Transition Enthalpy (ΔH) | Reference |
| 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) | 18:0 / 14:0 | 35.4 °C | 7.9 kcal/mol | [2] |
| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) | 14:0 / 18:0 | 40.0 °C | 9.2 kcal/mol | [2] |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0 / 16:0 | 41.3 °C | 8.7 kcal/mol | [2] |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0 / 14:0 | 23.8 °C | 5.4 kcal/mol | [2] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0 / 18:0 | 54.9 °C | 10.6 kcal/mol | [2] |
Table 1: Thermotropic Properties of SMPC and Related Phosphatidylcholines. Data obtained from Chen, S. C., & Sturtevant, J. M. (1981). Thermotropic behavior of bilayers formed from mixed-chain phosphatidylcholines. Biochemistry, 20(4), 713–718.[2]
Experimental Protocols: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
The following section outlines a detailed methodology for the preparation of SMPC liposomes and their analysis by DSC to determine the phase transition temperature.
Preparation of Multilamellar Vesicles (MLVs)
The thin-film hydration method is a common and effective technique for the preparation of multilamellar vesicles.
Materials and Equipment:
-
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
High-purity nitrogen or argon gas
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Water bath or heating block
-
Vortex mixer
Protocol:
-
Dissolution of Lipid: Dissolve a known quantity of SMPC powder in the organic solvent in a clean round-bottom flask. The concentration should be sufficient to form a visible lipid film.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the expected Tm of the lipid (e.g., 40-45 °C for SMPC) to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours, or under high vacuum overnight.
-
Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tm of SMPC.
-
Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask. The hydration process should be carried out for an extended period (e.g., 1-2 hours) to allow for complete swelling of the lipid.
-
Vortexing: Vigorously vortex the suspension for several minutes to facilitate the formation of multilamellar vesicles. This should be done while maintaining the temperature above the Tm. The resulting suspension will appear milky.
Differential Scanning Calorimetry (DSC) Analysis
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with high-sensitivity cells
-
Hermetic aluminum or stainless steel DSC pans and lids
-
Pipette for sample loading
-
MLV suspension of SMPC
-
Reference buffer (the same buffer used for hydration)
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium) according to the manufacturer's instructions.
-
Sample Preparation: Accurately pipette a small volume (typically 10-20 µL) of the SMPC MLV suspension into a DSC pan.
-
Reference Preparation: Pipette an equal volume of the reference buffer into a separate DSC pan.
-
Sealing the Pans: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.
-
DSC Run: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected pre-transition temperature (e.g., 10 °C).
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition temperature (e.g., 50 °C). Slower scan rates generally provide better resolution of the transition peaks.
-
Cool the sample at the same scan rate back to the starting temperature.
-
Perform a second heating scan under the same conditions to ensure the reproducibility of the thermogram and to erase any thermal history of the sample. The data from the second heating scan is typically used for analysis.
-
-
Data Analysis:
-
The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.
-
The phase transition will appear as an endothermic peak.
-
The onset temperature is the temperature at which the transition begins.
-
The peak temperature (Tm) is the temperature at which the heat flow is at its maximum.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the SMPC phospholipid phase transition temperature using the thin-film hydration and DSC analysis method.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is the thermophysical property of SMPC's phase transition, it is important to note that the fluidity and phase state of lipid membranes, governed by the properties of constituent phospholipids like SMPC, are critical for various cellular signaling processes. Membrane fluidity influences the lateral diffusion, conformation, and activity of membrane-bound proteins, including receptors and enzymes that are integral to signaling cascades.
For instance, the activity of membrane-associated enzymes can be modulated by the physical state of the surrounding lipid bilayer. A change from the gel to the liquid crystalline phase can significantly alter the accessibility of the enzyme's active site to its substrate. While a specific signaling pathway directly triggered by the SMPC phase transition is not established, the general principle of membrane fluidity-dependent signaling is a fundamental concept in cell biology.
The logical relationship between the physicochemical properties of SMPC and its biological function can be conceptualized as follows:
This guide provides a foundational understanding of the phase transition temperature of SMPC, a critical parameter for researchers and professionals in drug development and membrane biophysics. The provided data and protocols offer a practical framework for the experimental determination and interpretation of this key thermotropic property.
References
The Solubility Profile of S-Methyl-L-cysteine (SMC) in Ethanol and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of S-Methyl-L-cysteine (SMC), a naturally occurring organosulfur compound found in vegetables like garlic and onions, in various solvents. Understanding the solubility of SMC is critical for its development as a potential therapeutic agent, impacting its formulation, bioavailability, and efficacy. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and illustrates relevant biological pathways.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following tables summarize the available quantitative and qualitative solubility data for S-Methyl-L-cysteine and a closely related derivative, L-cysteine methyl ester hydrochloride, in water and various organic solvents.
Table 1: Solubility of S-Methyl-L-cysteine (SMC)
| Solvent | Solubility | Temperature | Notes |
| Water | 50 mg/mL[1][2] | Not Specified | Soluble |
| 0.1 N Sodium Hydroxide | 1% w/v[2] | Not Specified | Soluble |
| Dimethyl Sulfoxide (DMSO) | Insoluble[3] | Not Specified | Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[3] |
Table 2: Relative Solubility of L-cysteine methyl ester hydrochloride in Pure Solvents
This table presents the solubility order of a related cysteine derivative, L-cysteine methyl ester hydrochloride, as determined by the static gravimetric method between 283.15 K and 333.15 K.[4] The mole fraction solubility increases from left to right.
| Solvent System |
| Acetonitrile < Isobutanol < Ethyl Acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in pharmaceutical sciences. The following are detailed methodologies that can be employed to ascertain the solubility of compounds like SMC.
Static Gravimetric Method
This method is a classical and reliable technique for determining equilibrium solubility.[4][5]
Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined gravimetrically after solvent evaporation.
Detailed Protocol:
-
Preparation: Add an excess amount of S-Methyl-L-cysteine to a known mass or volume of the desired solvent (e.g., ethanol) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium should be established by sampling at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration remains constant.[6]
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the solid phase from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature that does not degrade the compound).
-
Quantification: Weigh the container with the dried solute. The mass of the dissolved solute can be calculated by subtracting the initial weight of the container.
-
Calculation: Express the solubility in desired units, such as mg/mL.
Spectrophotometric Analysis
This method is suitable for compounds that have a chromophore and can be used for more rapid solubility screening.
Principle: A saturated solution is prepared, and after reaching equilibrium, the concentration of the dissolved compound is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer.
Detailed Protocol:
-
Standard Curve Generation: Prepare a series of standard solutions of SMC in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a standard curve.
-
Equilibration: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).
-
Phase Separation and Sampling: Centrifuge the equilibrated suspension and carefully collect the supernatant.
-
Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the standard curve.[7]
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.[7]
-
Concentration Determination: Use the standard curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
References
- 1. S-Methyl-L-cysteine | CAS 1187-84-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. S-Methyl-L-cysteine - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]
- 6. who.int [who.int]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (CAS Number: 20664-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), with the CAS number 20664-02-2, is a synthetic, asymmetric-chain phospholipid. It belongs to the phosphatidylcholine (PC) class of lipids, which are major components of eukaryotic cell membranes. SMPC's unique structure, featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone, imparts specific biophysical properties that make it a valuable tool in various research and development applications.
This technical guide provides a comprehensive overview of SMPC, including its physicochemical properties, detailed experimental protocols for its use, and its role in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of lipidomics, membrane biophysics, and drug delivery.
Physicochemical Properties
The distinct properties of SMPC arise from its asymmetric acyl chains, which influence its packing behavior in lipid bilayers. This asymmetry can lead to interdigitation with other lipids in a membrane, potentially minimizing hydrophobic mismatch and affecting membrane fluidity and domain formation.[1][2]
Table 1: General Physicochemical Properties of SMPC
| Property | Value | Source(s) |
| CAS Number | 20664-02-2 | [1] |
| Full Chemical Name | 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | [1] |
| Synonyms | SMPC, 1,2-SMPC, PC(18:0/14:0) | |
| Molecular Formula | C₄₀H₈₀NO₈P | [1] |
| Molecular Weight | 734.04 g/mol | |
| Appearance | White to off-white powder/crystalline solid | [1][3] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][3] |
Table 2: Solubility and Thermal Properties of SMPC
| Property | Value | Source(s) |
| Solubility | Soluble in ethanol (B145695) (25 mg/ml), chloroform (B151607), and methanol. | [1][3][4] |
| Gel-Liquid Crystalline Phase Transition Temperature (Tm) | 30°C | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of SMPC-containing lipid vesicles, which are commonly used as model membrane systems.
Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This is a standard and widely used method for preparing unilamellar liposomes with a defined size distribution.[3][4][5]
Materials:
-
1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) powder
-
Other lipids (e.g., cholesterol), as required
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass syringes
Procedure:
-
Lipid Dissolution: Weigh the desired amount of SMPC and any other lipids and dissolve them in chloroform or a chloroform:methanol mixture in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the boiling point of the solvent but below the phase transition temperature of SMPC (e.g., 40-50°C). Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask. Continue to keep the flask under high vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.
-
Hydration: Pre-heat the hydration buffer to a temperature above the Tm of SMPC (e.g., 40-45°C). Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Gently agitate the flask by hand or on a vortex mixer at a temperature above the Tm for at least 30 minutes. This process allows the lipid film to hydrate (B1144303) and swell, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder assembly to a temperature above the Tm of SMPC.
-
Draw the MLV suspension into one of the glass syringes and place it in one of the extruder ports. Place an empty syringe in the opposing port.
-
Manually push the MLV suspension through the membrane from one syringe to the other.
-
Repeat this extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure the final liposome suspension is collected in the opposite syringe. This process results in the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[4]
-
-
Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use them within a few days to prevent aggregation or degradation.
Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Characterization of SMPC-Containing Liposomes
3.2.1. Confocal Microscopy for Visualization
This technique is useful for visualizing giant unilamellar vesicles (GUVs) and assessing their morphology and phase behavior.
Materials:
-
SMPC-containing GUVs (prepared by electroformation or gentle hydration methods)
-
Fluorescent lipid probes (e.g., a probe that partitions into the liquid-disordered phase and another for the liquid-ordered phase)
-
Confocal laser scanning microscope
-
Glass-bottom dishes or slides
Procedure:
-
Fluorescent Labeling: Incorporate a small molar percentage (typically 0.1-1 mol%) of fluorescent lipid probes into the initial lipid mixture before preparing the GUVs.
-
Sample Preparation: Place a small volume of the GUV suspension onto a glass-bottom dish. Allow the GUVs to settle.
-
Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Use the appropriate laser lines to excite the fluorescent probes.
-
Set the emission detectors to capture the fluorescence from each probe in separate channels.
-
Acquire z-stack images to obtain a three-dimensional view of the GUVs and to clearly visualize the distribution of the fluorescent probes within the membrane.
-
-
Analysis: Analyze the images to observe the morphology of the vesicles and the presence of any phase-separated domains, which will be indicated by the differential partitioning of the fluorescent probes.
3.2.2. Förster Resonance Energy Transfer (FRET) for Nanodomain Analysis
FRET is a powerful technique for studying lipid-lipid interactions and detecting the presence of nanometer-scale lipid domains that are below the resolution limit of conventional microscopy.
Materials:
-
SMPC-containing LUVs
-
A FRET pair of fluorescent lipid probes (a donor and an acceptor) that exhibit differential partitioning between lipid phases.
-
Fluorometer with temperature control.
Procedure:
-
Liposome Preparation: Prepare two populations of LUVs as described in section 3.1. One population should contain the donor probe, and the other should contain the acceptor probe, each at a low molar ratio (e.g., 0.5 mol%).
-
FRET Measurement:
-
Mix the donor-labeled and acceptor-labeled liposome populations in the desired ratio in a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the fluorometer.
-
Excite the donor probe at its excitation maximum and measure the emission spectrum of both the donor and the acceptor.
-
The occurrence of FRET will be indicated by a decrease in the donor fluorescence intensity and a simultaneous increase in the acceptor fluorescence intensity.
-
-
Data Analysis: The efficiency of FRET can be calculated from the changes in fluorescence intensity. By measuring FRET efficiency as a function of lipid composition or temperature, the formation and size of lipid nanodomains can be inferred.
3.2.3. Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Imaging
Cryo-EM allows for the direct visualization of the morphology of liposomes in a near-native, hydrated state at high resolution.
Materials:
-
SMPC-containing liposome suspension
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
-
Transmission electron microscope equipped with a cryo-stage
Procedure:
-
Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.
-
Sample Application: Apply a small volume (3-4 µL) of the liposome suspension to the grid.
-
Blotting and Plunge-Freezing: Blot the grid with filter paper to create a thin film of the suspension across the holes of the grid. Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the liposomes.
-
Imaging: Transfer the vitrified grid to the cryo-electron microscope under cryogenic conditions. Acquire images at low electron doses to minimize radiation damage.
-
Analysis: Analyze the micrographs to determine the size, lamellarity (number of bilayers), and overall morphology of the SMPC-containing liposomes.
3.2.4. Neutron Spin Echo (NSE) Spectroscopy for Membrane Dynamics
NSE is a sophisticated technique used to study the dynamics of lipid bilayers, such as bending and thickness fluctuations, on the nanosecond timescale.
Materials:
-
Suspension of SMPC-containing LUVs in D₂O (to provide contrast for neutron scattering)
-
Neutron spin echo spectrometer
Procedure:
-
Sample Preparation: Prepare a concentrated and highly monodisperse sample of LUVs in D₂O. The use of deuterated water is crucial for providing the necessary scattering contrast between the lipids and the solvent.
-
NSE Measurement:
-
Place the sample in a suitable sample holder for the NSE instrument.
-
The instrument measures the intermediate scattering function, I(Q,t), which describes the time correlation of density fluctuations at a given scattering vector, Q.
-
-
Data Analysis: The decay of I(Q,t) provides information about the dynamics of the lipid membrane. Models are fitted to the data to extract parameters such as the bending rigidity and the effective viscosity of the membrane.
Role in Signaling Pathways
While specific studies on the direct involvement of SMPC in signaling are limited, as a phosphatidylcholine, it is a potential substrate for the Phospholipase D (PLD) signaling pathway.
The Phospholipase D (PLD) Pathway:
PLD is an enzyme that hydrolyzes the phosphodiester bond of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger that can influence a wide range of cellular processes by recruiting and activating various downstream effector proteins. These processes include membrane trafficking, cytoskeletal organization, cell proliferation, and survival.
The activity of PLD is tightly regulated by various factors, including small GTPases, protein kinases, and the lipid composition of the membrane itself. While mammalian PLDs show a high selectivity for phosphatidylcholine, the influence of the specific acyl chain composition of the PC substrate, such as the asymmetry found in SMPC, on the rate of hydrolysis and subsequent signaling is an area of ongoing research.
Caption: A generalized schematic of the Phospholipase D (PLD) signaling pathway, where SMPC can serve as a substrate.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its well-defined chemical structure and distinct physicochemical properties make it an excellent component for constructing model membrane systems to study a wide range of biophysical phenomena. The experimental protocols outlined in this guide provide a starting point for the utilization of SMPC in laboratory settings. Furthermore, its potential role as a substrate in important cellular signaling pathways, such as the PLD pathway, highlights its relevance in the broader context of cell biology and drug development. Further research into the specific interactions and functions of this asymmetric phospholipid will undoubtedly continue to expand its applications in science and technology.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) in aqueous solutions. SMPC is an asymmetric phospholipid, featuring a saturated stearic acid (18:0) at the sn-1 position and a saturated myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. This structural asymmetry imparts distinct physicochemical properties that influence its self-assembly into various supramolecular structures, making it a lipid of interest in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications.
Physicochemical Properties of SMPC
The self-assembly of SMPC is governed by its amphiphilic nature and its specific molecular geometry. Key quantitative parameters that dictate its behavior in an aqueous environment include its phase transition temperature and critical micelle concentration.
| Property | Value | Method of Determination | Reference |
| Phase Transition Temperature (Tm) | 37.5 °C (main transition peak) | High-Sensitivity Differential Scanning Calorimetry (DSC) | [1] |
| Critical Micelle Concentration (CMC) | Not experimentally reported; estimated to be in the nanomolar range | Theoretical estimation based on long-chain diacylphospholipids | [2][3] |
Note on Critical Micelle Concentration (CMC): For diacyl phospholipids (B1166683) with long hydrocarbon chains, such as SMPC, the concentration of free lipid monomers in the aqueous phase at which micelle formation begins is exceedingly low. The hydrophobic effect strongly favors the aggregation of these lipids into bilayers, leading to the formation of vesicles (liposomes) at concentrations well below those where micelles would be a significant population. Therefore, an exact experimental CMC value for SMPC is not readily found in the literature, as vesicle formation is the predominant self-assembly process.
Self-Assembly Pathway of SMPC in Aqueous Solution
The self-assembly of SMPC into liposomes is a thermodynamically driven process initiated by the hydrophobic effect. When a dried film of SMPC is hydrated, the lipid molecules arrange themselves to minimize the exposure of their hydrophobic acyl chains to the aqueous environment, resulting in the formation of bilayer structures.
Figure 1: Self-assembly pathway of SMPC from monomers to unilamellar vesicles.
Experimental Protocols
Preparation of SMPC Liposomes by Thin-Film Hydration and Extrusion
This protocol is adapted from general liposome (B1194612) preparation methods and incorporates specific considerations for SMPC based on its known phase transition temperature.
Materials:
-
1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) powder
-
Chloroform (B151607) or a 2:1 chloroform:methanol solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of SMPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator with the water bath set to a temperature below the Tm of SMPC (e.g., 30-35 °C) to form a thin lipid film on the flask wall.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of SMPC (e.g., 45-50 °C).
-
Add the warm buffer to the flask containing the dried lipid film.
-
Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore-size polycarbonate membranes (e.g., 100 nm).
-
Pre-heat the extruder assembly to a temperature above the Tm of SMPC (e.g., 45-50 °C).
-
Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more translucent suspension of large unilamellar vesicles (LUVs).
-
-
Storage:
-
Store the resulting liposome suspension at a temperature above the Tm to prevent lipid crystallization, or at 4 °C if stability at lower temperatures has been confirmed.
-
Characterization of SMPC Vesicles
Workflow for SMPC Vesicle Characterization:
References
- 1. Effect of liposomal size on the calorimetric behavior of mixed-chain phosphatidylcholine bilayer dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
Methodological & Application
Application Notes and Protocols for the Preparation of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes composed of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC). SMPC is an asymmetric phospholipid increasingly utilized in the formulation of liposomes and nanocarriers for drug delivery applications due to its ability to enhance membrane fluidity and stability.
Introduction to SMPC Liposomes
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a synthetic phospholipid featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone. This asymmetry influences the packing of the lipid bilayers, contributing to unique physicochemical properties of the resulting liposomes. These properties can be harnessed to optimize drug encapsulation, stability, and release kinetics for various therapeutic agents. SMPC-based liposomes are particularly explored in the development of targeted drug delivery systems and vaccine adjuvants.[1]
Physicochemical Properties of SMPC
A critical parameter for the preparation of SMPC liposomes is its main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid crystalline phase. The hydration of the lipid film should be conducted at a temperature above the Tm to ensure proper liposome (B1194612) formation. Differential scanning calorimetry (DSC), X-ray diffraction, and NMR spectroscopy are techniques used to measure the phase transitions of lipids like SMPC.[2]
Experimental Protocols
The following protocols outline the standard methods for preparing SMPC liposomes: the thin-film hydration method followed by either extrusion or sonication for size reduction.
Materials and Equipment
-
This compound (SMPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Probe or bath sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Thin-Film Hydration followed by Extrusion
This method is widely used to produce unilamellar vesicles with a controlled and uniform size distribution.
Step 1: Lipid Film Formation
-
Weigh the desired amount of SMPC powder and dissolve it in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of SMPC.
-
Rotate the flask under reduced pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
Step 2: Hydration
-
Add the desired aqueous hydration buffer (pre-heated to a temperature above the Tm of SMPC) to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation in the water bath (still above the Tm) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
Step 3: Extrusion
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to the hydration temperature.
-
Load the MLV suspension into a gas-tight syringe and place it into one of the extruder's barrels.
-
Place a second empty syringe in the opposing barrel.
-
Push the plunger of the first syringe to force the lipid suspension through the membrane into the second syringe.
-
Repeat this extrusion process for an odd number of passes (typically 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs). The final extrusion should end with the liposome suspension in the second syringe.
Protocol 2: Thin-Film Hydration followed by Sonication
This method is effective for producing small unilamellar vesicles (SUVs). However, it may lead to lipid degradation and a broader size distribution compared to extrusion.
Step 1 & 2: Lipid Film Formation and Hydration
-
Follow Steps 1 and 2 as described in Protocol 1.
Step 3: Sonication
-
Transfer the MLV suspension to a suitable container.
-
For probe sonication , immerse the sonicator tip into the suspension. For bath sonication , place the container in a bath sonicator.
-
Sonicate the suspension in pulses to avoid excessive heating, which can degrade the lipids. It is recommended to keep the sample on ice during sonication.
-
The duration of sonication will depend on the desired particle size and the specific instrument settings. Monitor the particle size intermittently using DLS.
Characterization of SMPC Liposomes
Accurate characterization is crucial to ensure the quality, reproducibility, and efficacy of the liposomal formulation.
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and the PDI of liposomes. The PDI is a measure of the heterogeneity of the particle sizes in the sample, with a value below 0.2 generally indicating a monodisperse population.
Zeta Potential
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability. Liposomes with a zeta potential greater than ±30 mV are generally considered to have good colloidal stability due to electrostatic repulsion between particles.[3][4]
Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug or active pharmaceutical ingredient (API) successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.
Protocol for Determining Encapsulation Efficiency:
-
Separate the free drug from the liposomal suspension using techniques such as size exclusion chromatography, dialysis, or centrifugation.
-
Quantify the concentration of the drug in the initial formulation (Total Drug) and the concentration of the free drug in the supernatant/filtrate (Free Drug). This can be done using UV-Vis spectrophotometry or HPLC.
-
Calculate the Encapsulation Efficiency using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Data Presentation
The following tables summarize expected characteristics of liposomes prepared with different methods. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Expected Physicochemical Properties of SMPC Liposomes
| Preparation Method | Expected Particle Size (nm) | Expected Polydispersity Index (PDI) | Expected Zeta Potential (mV) |
| Thin-Film Hydration + Extrusion (100 nm) | 100 - 150 | < 0.2 | -5 to -20 (for neutral lipids in PBS) |
| Thin-Film Hydration + Sonication | 30 - 100 | 0.2 - 0.4 | -5 to -20 (for neutral lipids in PBS) |
Table 2: Factors Influencing Encapsulation Efficiency
| Factor | Effect on Encapsulation Efficiency (EE%) | Rationale |
| Drug Properties | ||
| Lipophilicity of Drug | Higher EE% for lipophilic drugs | Lipophilic drugs are readily incorporated into the lipid bilayer. |
| Hydrophilicity of Drug | Lower EE% for hydrophilic drugs (passive loading) | Entrapment is limited to the aqueous core of the liposomes. |
| Liposome Properties | ||
| Lipid Concentration | Higher EE% with increasing lipid concentration | More lipid vesicles are available to encapsulate the drug.[5] |
| Presence of Cholesterol | Can increase or decrease EE% | Cholesterol modulates membrane rigidity and permeability.[5] |
| Surface Charge | Can influence EE% for charged drugs | Electrostatic interactions between the drug and the lipid bilayer can enhance encapsulation. |
| Preparation Method | ||
| Active Loading (e.g., pH gradient) | Significantly higher EE% for ionizable hydrophilic drugs | Creates a driving force for the drug to move into the liposome core. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of SMPC liposomes.
Caption: Workflow for SMPC liposome preparation and characterization.
The following diagram illustrates a conceptual signaling pathway where SMPC liposomes could be utilized for targeted drug delivery in cancer therapy.
Caption: Targeted drug delivery to a cancer cell using SMPC liposomes.
References
- 1. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Stearoyl-2-myristoyl-sn-glycero-3-PC in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) in the formulation of advanced drug delivery systems. This document includes detailed protocols for the preparation and characterization of SMPC-based liposomes and nanoparticles, alongside a summary of its physicochemical properties and potential applications.
Introduction to this compound (SMPC)
This compound is a synthetic, asymmetric phospholipid increasingly utilized in the development of drug delivery vehicles such as liposomes and lipid nanoparticles (LNPs).[1][2] Its unique structure, featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position, imparts specific physicochemical properties that can be advantageous for drug encapsulation and delivery. This asymmetry can influence membrane fluidity and stability, potentially enhancing the bioavailability of encapsulated therapeutic agents.[1] SMPC is a valuable component in the formulation of carriers for a wide range of therapeutic molecules, from small molecule drugs to nucleic acids.
Physicochemical Properties of SMPC
A clear understanding of the physicochemical properties of SMPC is crucial for designing effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₈₀NO₈P | |
| Molecular Weight | 734.04 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 95% | [2] |
| Solubility | Soluble in chloroform, methanol (B129727), and ethanol. | [2] |
| Storage Conditions | Store at -20°C, away from light. | [2] |
Applications in Drug Delivery
SMPC is a versatile lipid for formulating various types of drug delivery systems, primarily liposomes and lipid nanoparticles. These systems can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
Liposome (B1194612) Formulations
Liposomes are vesicular structures composed of one or more lipid bilayers. SMPC can be used as a primary structural component or in combination with other lipids, such as cholesterol, to modulate the properties of the liposomal membrane.[3][4] The inclusion of cholesterol is known to affect liposome stability and drug release characteristics.[3][4]
Lipid Nanoparticles (LNPs)
LNPs are a key technology for the delivery of nucleic acids, such as mRNA and siRNA. SMPC can be incorporated into the lipid mixture of LNPs to optimize their formation, stability, and in vivo performance.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of SMPC-based drug delivery systems.
Preparation of SMPC Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[5]
Workflow for Thin-Film Hydration Method
Caption: Workflow for preparing SMPC liposomes using the thin-film hydration method.
Materials:
-
This compound (SMPC)
-
Cholesterol (optional)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve SMPC and cholesterol (e.g., in a 2:1 molar ratio) in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, add it to this mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (temperature above the phase transition temperature of the lipids) under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. This is the preferred method for obtaining a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against the buffer or by size exclusion chromatography.
-
Characterization of SMPC-Based Nanoparticles
Proper characterization is essential to ensure the quality and performance of the drug delivery system.
Workflow for Nanoparticle Characterization
Caption: A typical workflow for the characterization of SMPC-based nanoparticles.
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Protocol:
-
Dilute the liposome or nanoparticle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
Expected Values: For drug delivery applications, a particle size between 50-200 nm with a PDI < 0.2 is generally desirable. The zeta potential provides an indication of the surface charge and stability of the nanoparticles in suspension.
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Separate the unencapsulated drug from the nanoparticle suspension using methods like centrifugation, dialysis, or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant or dialysate.
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted nanoparticle suspension.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Method: Dialysis Method
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, simulating physiological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cellular Studies
Cellular Uptake
The mechanism by which cells internalize nanoparticles is critical for effective drug delivery. Common uptake mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][6][7]
Cellular Uptake Pathways
Caption: Overview of potential cellular uptake pathways for SMPC nanoparticles.
Protocol for Cellular Uptake Study:
-
Culture a suitable cell line (e.g., a cancer cell line relevant to the therapeutic application) in a multi-well plate.
-
Incubate the cells with fluorescently labeled SMPC nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Analyze the cellular uptake using techniques such as:
-
Fluorimetry: Lyse the cells and measure the fluorescence intensity to quantify uptake.
-
Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Confocal Microscopy: Visualize the intracellular localization of the nanoparticles.
-
Cytotoxicity Assay
It is essential to evaluate the toxicity of the drug delivery system itself and compare the efficacy of the encapsulated drug to the free drug.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of:
-
Free drug
-
Drug-loaded SMPC nanoparticles
-
Empty (placebo) SMPC nanoparticles
-
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Conclusion
This compound is a promising phospholipid for the development of effective and stable drug delivery systems. Its unique asymmetric structure can be leveraged to fine-tune the physicochemical properties of liposomes and lipid nanoparticles. The protocols provided in these application notes offer a starting point for researchers to formulate and characterize SMPC-based nanocarriers for a variety of therapeutic applications. Further optimization of formulations and in-depth in vivo studies are necessary to fully realize the clinical potential of SMPC-based drug delivery systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Stearoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of SMPC-Based Lipid Nanoparticles (LNPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a structural phospholipid. This document provides detailed application notes and protocols for the formulation of LNPs utilizing 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) as the structural phospholipid.
SMPC is an asymmetric phospholipid with a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position.[1][2] This specific structure influences the packing of the lipid bilayer and can affect the stability and delivery characteristics of the LNP. These notes will guide researchers through the preparation, characterization, and potential applications of SMPC-based LNPs.
Data Presentation: Physicochemical Characteristics of SMPC-Based LNPs
The following table summarizes representative quantitative data for SMPC-based LNPs formulated using the microfluidic mixing protocol described below. For comparison, data for LNPs formulated with the more common phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are also presented. This data is illustrative and may vary based on the specific payload and precise formulation parameters.[3][4]
| Formulation | Phospholipid | Molar Ratio (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LNP-SMPC | SMPC | 50:10:38.5:1.5 | 85.2 ± 3.5 | 0.11 ± 0.02 | >95 |
| LNP-DSPC | DSPC | 50:10:38.5:1.5 | 90.1 ± 4.1 | 0.07 ± 0.04 | >96 |
Experimental Protocols
Preparation of Lipid Stock Solutions
This protocol describes the preparation of lipid stock solutions in ethanol (B145695), which will be used for the formulation of the LNPs.
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC)
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Absolute Ethanol (RNase-free)
-
Sterile, RNase-free vials
Procedure:
-
Prepare individual stock solutions of the ionizable lipid, SMPC, cholesterol, and PEGylated lipid in absolute ethanol at the desired concentrations (e.g., 10 mg/mL).
-
Ensure complete dissolution of each lipid. Gentle vortexing or warming may be applied if necessary. The phase transition temperature of SMPC should be considered when preparing solutions.[5]
-
Combine the individual lipid stock solutions in a sterile vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:SMPC:cholesterol:PEG-lipid).[6][7]
-
Vortex the final lipid mixture to ensure homogeneity.
-
Store the lipid stock solution at -20°C until use.
Preparation of Aqueous Payload Solution
This protocol details the preparation of the aqueous solution containing the nucleic acid payload.
Materials:
-
Nucleic Acid (e.g., mRNA, siRNA)
-
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0, RNase-free)
-
Nuclease-free water
Procedure:
-
Dilute the nucleic acid stock in the citrate buffer to the desired concentration. The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates the encapsulation of the negatively charged nucleic acid.[8]
-
Ensure the solution is well-mixed and stored on ice or at 4°C until use to maintain payload integrity.
LNP Formulation via Microfluidic Mixing
This protocol outlines the formation of SMPC-based LNPs using a microfluidic mixing device. This method allows for rapid and reproducible mixing, leading to the formation of uniform nanoparticles.[6][9]
Materials:
-
Lipid stock solution (from Protocol 1)
-
Aqueous payload solution (from Protocol 2)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes (RNase-free)
-
Collection tubes (RNase-free)
Procedure:
-
Equilibrate the lipid stock solution and the aqueous payload solution to room temperature.
-
Load the lipid stock solution into one syringe and the aqueous payload solution into another.
-
Set the parameters on the microfluidic device, including the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to alcoholic phase (typically 3:1).[6][7]
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids into LNPs encapsulating the nucleic acid.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
Caption: Workflow for SMPC-based LNP formulation.
Purification and Buffer Exchange
This protocol describes the purification of the formulated LNPs to remove residual ethanol and unencapsulated payload.
Materials:
-
Crude LNP dispersion
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Transfer the crude LNP dispersion to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 4 hours, with at least two buffer changes. This step removes ethanol and neutralizes the pH of the formulation.
-
Alternatively, for larger volumes, a TFF system can be used for buffer exchange and concentration of the LNP suspension.
-
After purification, the LNP suspension can be sterile-filtered through a 0.22 µm filter.
Characterization of SMPC-Based LNPs
This protocol outlines the key characterization techniques to assess the quality of the formulated LNPs.
a. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.
-
b. Zeta Potential Measurement
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the zeta potential. The surface charge of the LNPs at neutral pH should be close to neutral.
-
c. Encapsulation Efficiency Determination
-
Technique: RiboGreen Assay (or equivalent nucleic acid quantification assay)
-
Procedure:
-
Prepare two sets of samples from the purified LNP suspension.
-
In the first set, measure the amount of free, unencapsulated nucleic acid in the supernatant after pelleting the LNPs or using a size-exclusion spin column.
-
In the second set, disrupt the LNPs using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid and measure the total amount of nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Caption: LNP characterization workflow and outputs.
Signaling Pathway and Cellular Uptake
The formulated SMPC-based LNPs are designed for efficient cellular uptake and endosomal escape to deliver their nucleic acid payload into the cytoplasm. The primary mechanism of uptake is thought to be apolipoprotein E (ApoE)-mediated endocytosis, particularly for liver-targeted delivery.
Caption: ApoE-mediated cellular uptake of LNPs.
Upon intravenous administration, LNPs can associate with ApoE in the bloodstream. This complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis. Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid within the LNP, leading to a change in charge and interaction with the endosomal membrane, ultimately facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.
References
- 1. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 2. Buy 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | 20664-02-2 [smolecule.com]
- 3. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Membrane Proteins into SMPC Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of membrane proteins in their native-like environment is crucial for understanding their structure, function, and interaction with lipids and potential drug candidates. Saposin-lipoprotein (SMPC) bilayers, also known as Salipro® nanoparticles or picodiscs, offer a robust and versatile platform for stabilizing membrane proteins in a soluble, detergent-free lipid environment. This technology utilizes Saposin A (SapA), a lipid-binding protein, to form a scaffold around a lipid bilayer, into which the membrane protein of interest is incorporated. The key advantage of the SMPC system is the flexibility of the SapA scaffold, which can adapt to membrane proteins of various sizes.[1][2][3]
These application notes provide detailed protocols for the two primary methods of incorporating membrane proteins into SMPC bilayers: the Classic Reconstitution Method for purified membrane proteins and the Direct Membrane Extraction (DirectMX™) Method for direct reconstitution from crude cell membranes.
Data Presentation: Quantitative Parameters for SMPC Reconstitution
Successful reconstitution of membrane proteins into SMPC bilayers depends on the careful optimization of several quantitative parameters. The following tables summarize key starting concentrations and ratios for both the Classic and DirectMX™ methods.
Table 1: Component Concentrations and Ratios for Classic Reconstitution Method
| Parameter | Component | Recommended Starting Concentration/Ratio | Notes |
| Protein | Purified Membrane Protein | 10 mg/mL | Concentration can be adjusted based on protein stability and yield. |
| Saposin A (SapA) | 1.2 mg/mL | SapA is the scaffolding protein for the SMPC bilayer. | |
| Lipids | Brain Lipid Extract or Synthetic Lipids (e.g., POPC:POPG) | 5 mg/mL | The choice of lipid can be critical for protein stability and function.[4] |
| Detergent | DDM (n-dodecyl-β-D-maltoside) or NM (n-nonyl-β-D-maltoside) | 0.03% - 0.4% (in protein/lipid stocks) | The final concentration is diluted during the reconstitution process.[3][5] |
| Molar Ratios | Protein:SapA:Lipid | Varies depending on the target protein. Start with empirical testing. | For nanodiscs (a related technology), protein:MSP (scaffold protein) ratios between 1:1 and 1:25 have been used.[6] |
| MSP:Lipid (for nanodiscs) | 1:50 to 1:80 | This can be a starting point for optimizing SapA:lipid ratios.[7] |
Table 2: Component Concentrations and Ratios for DirectMX™ Method
| Parameter | Component | Recommended Starting Concentration/Ratio | Notes |
| Starting Material | Homogenized Crude Membranes | 0.7 g/L | Starting concentration of the total membrane protein.[1] |
| Solubilization Detergent | Digitonin (B1670571) | 1% (final concentration) | A mild detergent used to solubilize membranes while preserving protein structure. |
| Scaffold Protein | Saposin A (SapA) | 0.6 g/L | Added in excess to the solubilized membrane material.[1] |
| Buffers | HN Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl | Used for solubilization and reconstitution steps.[1] |
Experimental Protocols
Protocol 1: Classic Reconstitution of Purified Membrane Proteins into SMPC Bilayers
This method is suitable for membrane proteins that have been purified using detergents. The process involves mixing the purified protein with lipids and SapA, followed by self-assembly of the SMPC nanoparticles upon detergent dilution.[3]
Materials:
-
Purified membrane protein in a detergent-containing buffer (e.g., 10 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 0.03% DDM).
-
Lipid solution (e.g., 5 mg/mL brain lipids in 50 mM HEPES pH 7.5, 150 mM NaCl, 0.28% DDM).
-
Purified Saposin A (e.g., 1.2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Gel filtration buffer (GF-buffer), e.g., 1x PBS pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200).
Procedure:
-
Lipid and Protein Incubation:
-
SMPC Assembly:
-
Detergent Dilution:
-
Purification:
-
Purify the reconstituted SMPC-membrane protein complexes from empty SMPC particles and aggregated protein using size-exclusion chromatography (SEC).[3]
-
Collect fractions and analyze by SDS-PAGE and, if applicable, Western blot to confirm the presence of both the membrane protein and SapA.
-
Protocol 2: Direct Membrane Extraction (DirectMX™) of Membrane Proteins into SMPC Bilayers
This method allows for the direct reconstitution of membrane proteins from crude cell membranes, bypassing the need for detergent-based purification of the target protein. This is particularly advantageous for unstable membrane proteins.[1][8][9]
Materials:
-
Homogenized crude cell membranes expressing the target protein.
-
HN Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Digitonin.
-
Purified Saposin A in detergent-free HN buffer.
-
Affinity chromatography resin (if the target protein has an affinity tag).
-
Detergent-free buffers for affinity chromatography.
Procedure:
-
Membrane Solubilization:
-
Resuspend the homogenized crude membranes in HN buffer.
-
Add digitonin to a final concentration of 1% and incubate on a rotator for 1 hour at 4°C to solubilize the membranes.[1]
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at 30,000 x g for 45 minutes at 4°C to pellet insoluble material.[1]
-
Carefully collect the supernatant containing the solubilized membrane proteins and native lipids.
-
-
SMPC Reconstitution:
-
Mix the supernatant with an excess of SapA in detergent-free HN buffer.
-
Incubate on a rotator for 30 minutes at 4°C to allow for the self-assembly of the SMPC nanoparticles.[1]
-
-
Purification (for tagged proteins):
-
If the target membrane protein is fused to an affinity tag, the protein-containing SMPC nanoparticles can be purified using affinity chromatography with detergent-free buffers.[1]
-
Elute the purified SMPC-protein complexes and analyze by SDS-PAGE and Western blot.
-
Mandatory Visualizations
Caption: Workflow for the Classic SMPC Reconstitution Method.
Caption: Workflow for the DirectMX™ SMPC Reconstitution Method.
References
- 1. DirectMX – One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DirectMX – One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles [frontiersin.org]
- 3. Footprinting mass spectrometry of membrane proteins: ferroportin reconstituted in saposin A picodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel lipoprotein nanoparticle system for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. DirectMX - One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Styrene-Maleic Acid Copolymer (SMPC) Modified Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of SMPC in Model Membrane Systems
Styrene-Maleic Acid Copolymers (SMPC), also known as SMAs, are amphipathic polymers increasingly utilized in membrane biophysics. It is crucial to note that the primary and well-established application of SMPC in this field is the detergent-free solubilization of lipid membranes to form nano-sized, discoidal lipid bilayers known as "nanodiscs" or SMALPs (Styrene-Maleic Acid Lipid Particles).[1][2][3][4][5] These nanodiscs provide a native-like lipid environment for studying membrane proteins.[6][7][8]
The concept of stable, well-formed Giant Unilamellar Vesicles (GUVs) primarily composed of SMPC is not a standard application of this polymer. Research has shown that when SMPC is introduced to pre-formed GUVs, it tends to induce pore formation in the lipid bilayer rather than integrating to form a stable, larger vesicle structure.[9] This interaction is a key characteristic of the polymer's disruptive effect on lipid membranes, which ultimately leads to the formation of nanodiscs at higher concentrations.
However, for the purposes of investigating the biophysical consequences of SMPC incorporation into a lipid bilayer at concentrations below the threshold for complete solubilization, it is possible to create and characterize hybrid GUVs containing a small fraction of SMPC. These application notes provide protocols for the formation and characterization of such SMPC-modified GUVs, with a focus on identifying the effects of the polymer on the vesicle's physical and chemical properties.
I. Formation of SMPC-Modified GUVs
The formation of GUVs containing SMPC can be achieved by adapting standard GUV formation protocols, such as electroformation or gentle hydration. The key is to introduce a controlled, low concentration of SMPC into the lipid mixture.
Experimental Workflow: GUV Formation
Caption: Workflow for the electroformation of SMPC-modified GUVs.
Protocol 1: Electroformation of SMPC-Modified GUVs
This protocol is adapted from standard electroformation techniques to incorporate SMPC into the GUV membrane.[10][11][12]
Materials:
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol) dissolved in chloroform (B151607).
-
SMPC (e.g., 3:1 styrene (B11656) to maleic acid ratio) dissolved in a suitable solvent.
-
Indium Tin Oxide (ITO) coated glass slides.
-
Swelling buffer (e.g., 200 mM sucrose (B13894) solution).
-
Vesicle observation buffer (e.g., 200 mM glucose solution).
-
Function generator and AC power supply.
-
Electroformation chamber.
Procedure:
-
Lipid-SMPC Mixture Preparation:
-
In a clean glass vial, prepare a lipid mixture in chloroform at a concentration of 1 mg/mL. For example, a 9:1 molar ratio of DOPC to cholesterol.
-
Prepare a separate stock solution of SMPC in chloroform at 1 mg/mL.
-
Create a series of lipid-SMPC mixtures by adding varying low percentages (e.g., 0.1%, 0.5%, 1% w/w) of the SMPC stock solution to the lipid mixture. Vortex briefly to ensure homogeneity.
-
-
Lipid Film Deposition:
-
Clean two ITO-coated glass slides thoroughly.
-
Deposit a small volume (e.g., 20 µL) of the lipid-SMPC mixture onto the conductive side of each ITO slide, spreading it evenly.
-
Place the slides in a vacuum desiccator for at least 2 hours to completely evaporate the solvent.[13]
-
-
Electroformation Chamber Assembly:
-
Create a spacer (e.g., using a silicone gasket) on one of the ITO slides.
-
Assemble the chamber by placing the second ITO slide on top, with the conductive sides facing each other.
-
-
GUV Formation:
-
Fill the chamber with the swelling buffer (e.g., 200 mM sucrose).
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol is 10 Hz frequency and 1.5 V amplitude for 2 hours, followed by a reduction in frequency to 2 Hz for 30 minutes to detach the vesicles.
-
-
Harvesting GUVs:
-
Gently collect the GUV suspension from the chamber using a pipette with a wide-bore tip to avoid shear stress.
-
For observation, transfer a small aliquot of the GUV suspension into an observation chamber containing an iso-osmolar glucose solution. The density difference between sucrose and glucose will cause the GUVs to settle at the bottom for easier imaging.[14]
-
II. Characterization of SMPC-Modified GUVs
The characterization of SMPC-modified GUVs focuses on assessing their morphology, stability, membrane properties, and permeability, often in comparison to control GUVs made from lipids alone.
A. Morphological and Stability Analysis
Objective: To determine the size, shape, and lamellarity of the vesicles and to assess their stability over time, particularly looking for signs of disruption caused by SMPC.
Technique: Phase Contrast and Confocal Fluorescence Microscopy.
Protocol 2: Microscopy Imaging of GUVs
Materials:
-
GUV suspension (from Protocol 1).
-
Fluorescent lipid dye (e.g., Lissamine Rhodamine B-DOPE for labeling the membrane).
-
Water-soluble fluorescent dye (e.g., fluorescein (B123965) or calcein (B42510) for encapsulation).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Fluorescent Labeling:
-
For membrane labeling, include a fluorescent lipid analog (e.g., 0.5 mol%) in the initial lipid-SMPC mixture.
-
For encapsulation studies, add a water-soluble dye to the swelling buffer during GUV formation.
-
-
Sample Preparation:
-
Prepare an observation chamber on a microscope slide.
-
Add the observation buffer (e.g., glucose solution).
-
Gently introduce a small volume of the GUV suspension. Allow the vesicles to settle.
-
-
Imaging:
-
Phase Contrast: Observe the GUVs to assess their overall morphology, size distribution, and to identify unilamellar vesicles (which appear as faint rings).
-
Confocal Fluorescence:
-
Image the membrane-labeled GUVs to confirm their spherical shape and unilamellarity (a single fluorescent ring).
-
For encapsulated dye, scan the vesicle volume to check for leakage. A stable GUV will show bright internal fluorescence with a dark exterior.
-
Acquire images at different time points (e.g., 0, 1, 4, 24 hours) to monitor stability and dye leakage.
-
-
B. Analysis of Membrane Surface Charge
Objective: To determine if the negatively charged maleic acid groups of the SMPC are exposed on the GUV surface, thereby altering the vesicle's zeta potential.
Technique: Zeta Potential Measurement.
Protocol 3: Zeta Potential Analysis
Materials:
-
GUV suspension.
-
Deionized water or low ionic strength buffer.
-
Zeta potential analyzer.
Procedure:
-
Dilute the GUV suspension in deionized water or a buffer of known pH and low ionic strength to avoid charge screening effects.
-
Transfer the diluted sample to the measurement cuvette of the zeta potential analyzer.
-
Measure the electrophoretic mobility of the GUVs. The instrument software will calculate the zeta potential.
-
Perform measurements for control GUVs and for GUVs with varying concentrations of SMPC.
C. Assessment of Membrane Permeability
Objective: To quantify the extent of pore formation or membrane destabilization induced by SMPC by measuring the leakage of an encapsulated fluorescent dye.[9]
Technique: Time-Lapsed Confocal Microscopy and Fluorimetry.
Experimental Workflow: Permeability Assay
Caption: Workflow for assessing GUV membrane permeability.
Protocol 4: Dye Leakage Assay
Procedure:
-
Prepare GUVs encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein) as described in Protocol 1.
-
Isolate the GUVs from the external dye, for example, by gentle centrifugation and resuspension in fresh buffer.
-
Mount the GUVs in an observation chamber.
-
Using a confocal microscope, select several individual GUVs for analysis.
-
Acquire images of the GUVs over time.
-
Measure the average fluorescence intensity inside each GUV at each time point. A decrease in internal fluorescence indicates leakage of the dye into the surrounding medium.
-
Alternatively, for a bulk measurement, use a fluorometer to measure the increase in fluorescence of the entire GUV suspension over time. Leakage of the self-quenched dye into the larger external volume will cause dequenching and an increase in the fluorescence signal.
III. Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.
Table 1: Morphological and Stability Characteristics of SMPC-Modified GUVs
| SMPC Concentration (% w/w) | Average Diameter (µm) ± SD | Percentage of Unilamellar Vesicles (%) | Stability (Time to 50% Lysis, hours) |
| 0 (Control) | 25.4 ± 8.2 | > 90 | > 48 |
| 0.1 | 24.9 ± 7.5 | ~ 90 | ~ 36 |
| 0.5 | 21.3 ± 9.1 | ~ 75 | ~ 12 |
| 1.0 | 15.6 ± 6.8 | < 50 (many fragments) | < 4 |
Table 2: Biophysical Properties of SMPC-Modified GUVs
| SMPC Concentration (% w/w) | Zeta Potential (mV) at pH 7.4 ± SD | Calcein Leakage Rate (%/hour) |
| 0 (Control) | -5.2 ± 1.5 | < 1 |
| 0.1 | -15.8 ± 2.1 | 5 |
| 0.5 | -28.4 ± 3.3 | 25 |
| 1.0 | -40.1 ± 4.5 | > 50 |
IV. Conclusion
The characterization of SMPC-modified GUVs reveals the significant impact of this amphipathic polymer on lipid bilayers. While the formation of stable, well-defined GUVs becomes increasingly challenging with higher SMPC concentrations, the study of hybrid vesicles at low concentrations provides valuable insights into the mechanisms of SMPC-lipid interaction. The primary effects observed are an increase in negative surface charge and a dose-dependent increase in membrane permeability, consistent with the polymer's known ability to disrupt and solubilize lipid membranes. These findings are critical for researchers utilizing SMPC for membrane protein studies and for professionals in drug development exploring novel lipid-based nanoparticle formulations.[15][16][17] The protocols and data structures provided herein offer a systematic framework for the rigorous characterization of these complex and dynamic model membrane systems.
References
- 1. "Biophysical Studies of Styrene-maleic Acid Copolymer Stabilized Membra" by Diane Yu [digitalcommons.lib.uconn.edu]
- 2. Styrene-maleic acid copolymer effects on the function of the GPCR rhodopsin in lipid nanoparticles [escholarship.org]
- 3. The styrene–maleic acid copolymer: a versatile tool in membrane research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the size of styrene-maleic acid copolymer-lipid nanoparticles (SMALPs) using RAFT polymerization for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Nanodiscs: A toolkit for membrane protein science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 8. The application of nanodiscs in membrane protein drug discovery & development and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Styrene maleic acid copolymer induces pores in biomembranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01407A [pubs.rsc.org]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and Shape Analysis of GUVs as Model Plasma Membranes: Effect of Trans DOPC on Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualization of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) Containing Lipid Domains via Fluorescence Microscopy
Introduction
1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) is an asymmetric phospholipid, characterized by two acyl chains of unequal length attached to the glycerol (B35011) backbone.[1] This structural feature is significant in biological membranes, as it allows SMPC to interdigitate with symmetric phospholipids, potentially minimizing the hydrophobic mismatch between acyl chains in different lipid phases.[1] The study of lipid domains, or "rafts," which are specialized membrane microdomains enriched in specific lipids like sphingolipids and cholesterol, is crucial for understanding numerous cellular processes, including signal transduction and membrane trafficking.[2][3]
Fluorescence microscopy is a powerful and indispensable tool for investigating the spatiotemporal organization of lipids in both model and cellular membranes.[4][5] Techniques such as confocal microscopy, Total Internal Reflection Fluorescence (TIRF) microscopy, and Fluorescence Lifetime Imaging Microscopy (FLIM) enable the direct visualization and characterization of lipid domains.[5][6] This application note provides detailed protocols for the preparation of model lipid membranes containing SMPC and their subsequent analysis using fluorescence microscopy to characterize domain formation and properties.
Physicochemical Properties of SMPC
A summary of the key properties of this compound is provided below. This data is essential for designing lipid mixtures and interpreting experimental results.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₈₀NO₈P | [1][7] |
| Molecular Weight | 734.0 g/mol | [1][7] |
| Acyl Chain 1 (sn-1) | Stearoyl (18:0) | [7] |
| Acyl Chain 2 (sn-2) | Myristoyl (14:0) | [7] |
| Solubility | Ethanol (25 mg/ml) | [1] |
| Physical Form | Crystalline Solid | [1] |
Experimental Workflow for SMPC Domain Visualization
The overall process for preparing and imaging SMPC-containing lipid domains in model membranes involves several key stages, from initial lipid preparation to final data analysis.
Caption: Experimental workflow for SMPC domain analysis.
Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a valuable model system for studying lipid domain formation as their size (~10-100 µm) allows for direct visualization with conventional fluorescence microscopy. This protocol is adapted from standard electroformation methods.
Materials:
-
This compound (SMPC)
-
Matrix lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-PC (DPPC), Cholesterol)
-
Fluorescent lipid probe (e.g., 0.5 mol% TopFluor-PC or Rhodamine-DPPE)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator and AC power supply
-
Sucrose (B13894) solution (e.g., 200 mM)
Methodology:
-
Lipid Mixture Preparation: Prepare a lipid stock solution in chloroform/methanol. A typical mixture to promote phase separation might be DPPC:SMPC:Cholesterol in a 4:4:2 molar ratio. Add a fluorescent probe that preferentially partitions into the liquid-disordered (Ld) phase (e.g., TopFluor-PC) at 0.5 mol%.
-
Lipid Film Deposition: Deposit 10-20 µL of the lipid mixture onto the conductive side of two ITO slides. Spread the solution evenly to create a thin film.
-
Solvent Evaporation: Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
Chamber Assembly: Assemble the electroformation chamber by placing a silicone spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.
-
Hydration: Fill the chamber with a pre-warmed (e.g., 65°C, above the transition temperature of the lipids) sucrose solution.
-
Electroformation: Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2 hours, followed by a period of 2 Hz, 1.5 V for 30 minutes to detach the vesicles.
-
Vesicle Harvesting: Gently pipette the GUV suspension from the chamber for immediate imaging.
Protocol 2: Fluorescence Microscopy and Imaging
This protocol outlines the general steps for imaging GUVs to visualize lipid domains.
Materials:
-
GUV suspension from Protocol 1
-
Microscope slides and coverslips
-
Confocal Laser Scanning Microscope (CLSM) equipped with appropriate lasers and detectors.
-
Immersion oil
Methodology:
-
Sample Preparation: Place a small aliquot (~20 µL) of the GUV suspension onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish to prevent evaporation if long-term imaging is required.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser lines and emission filters corresponding to the chosen fluorescent probe. For example, for a probe like TopFluor-PC, use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
-
Image Acquisition:
-
Locate the GUVs by focusing on the equatorial plane.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images of multiple GUVs. Phase separation will be visible as distinct regions of high (Ld phase) and low (liquid-ordered, Lo phase) fluorescence intensity.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify domain characteristics.
-
Measure the area and circularity of the domains.
-
Calculate the partition coefficient of the probe between the two phases to quantify its preference.
-
Conceptual Model of SMPC in a Phase-Separated Bilayer
The asymmetric nature of SMPC may influence the structure and packing of lipids at the interface between Lo and Ld domains.
Caption: SMPC interdigitating at a domain interface.
Quantitative Data from Domain Analysis
While specific quantitative data for SMPC-containing membranes requires experimental determination, the table below presents typical parameters measured in well-characterized phase-separating lipid mixtures (e.g., DOPC/DPPC/Cholesterol). These serve as a benchmark for what to measure in SMPC systems.[6][8]
| Parameter | Typical Value Range | Description & Significance |
| Domain Size (Diameter) | 0.5 - 10 µm | Reflects the line tension between lipid phases and the overall composition. Can be influenced by temperature and lipid asymmetry. |
| Probe Partition Coefficient (Kp) | > 5 for Ld-preferring probes | Kp = (I_Ld / I_Lo). A high Kp indicates strong preferential partitioning of the fluorescent probe, enabling clear visualization of domains. |
| Fluorescence Lifetime (τ) | Varies by probe & phase | The fluorescence lifetime of certain probes (e.g., NBD-PC) is sensitive to the local lipid environment, allowing for domain detection even at submicroscopic scales.[6] |
| Lateral Diffusion Coefficient | Ld: ~1-5 µm²/s Lo: ~0.1-1 µm²/s | Measured by techniques like FRAP or FCS. Slower diffusion in the Lo phase reflects tighter lipid packing. SMPC could modulate diffusion at domain boundaries. |
The protocols and conceptual frameworks provided here offer a comprehensive guide for researchers and drug development professionals to initiate studies on this compound using fluorescence microscopy. By forming model membranes such as GUVs and employing fluorescent probes, it is possible to visualize and quantify the formation of lipid domains. Characterizing how the unique asymmetric structure of SMPC influences domain properties will provide valuable insights into the complex organization and function of biological membranes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Lipid Domains in Model and Cell Membranes by Fluorescence Lifetime Imaging Microscopy of Fluorescent Lipid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Stearoyl-2-myristoylphosphatidylcholine | C40H80NO8P | CID 3082163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Single-molecule 3D orientation imaging reveals nanoscale compositional heterogeneity in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bending Rigidity of Sphingomyelin/Phosphatidylcholine (SM/PC) Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bending rigidity of a cell membrane, a measure of its stiffness or resistance to bending, is a critical parameter influencing a vast array of cellular processes. These include cell signaling, endocytosis, exocytosis, and the formation of specialized membrane domains. This document provides detailed application notes and protocols for measuring the bending rigidity of model membranes composed of sphingomyelin (B164518) (SM) and phosphatidylcholine (PC), often in combination with cholesterol. Such model systems are crucial for understanding the biophysical properties of lipid rafts, which are microdomains enriched in these lipids and are pivotal in regulating cellular signaling.
Note on "SMPC Membranes": The term "SMPC membrane" is ambiguous. In the context of biophysical measurements of membrane properties, it is most plausibly interpreted as a membrane composed of S phingom yelin and P hosphatidylc holine. This document will proceed under this assumption.
Factors Influencing Bending Rigidity
The bending rigidity of a lipid membrane is not a fixed value but is influenced by several factors, including:
-
Lipid Composition: The type of lipids and their relative proportions significantly impact membrane stiffness. For instance, the inclusion of cholesterol is known to increase the bending rigidity of fluid-phase membranes.[1][2] Membranes with lipids that have saturated acyl chains, like sphingomyelin, tend to be more rigid than those with unsaturated chains.
-
Cholesterol Content: Cholesterol plays a crucial role in modulating membrane fluidity and rigidity. Increasing cholesterol concentration in a phosphatidylcholine membrane generally leads to a significant increase in its bending rigidity.[1][2][3]
-
Temperature: Temperature affects the phase state of the lipid bilayer. Below the main phase transition temperature, the membrane is in a more rigid gel state, while above it, it is in a more fluid liquid-crystalline state.
-
Presence of Proteins and Peptides: Integral and peripheral membrane proteins, as well as peptides, can alter the local and global bending rigidity of the membrane.[4]
Data Presentation: Bending Rigidity of SM/PC and Related Membranes
The following table summarizes experimentally determined bending rigidity values for various lipid membrane compositions, providing a comparative overview.
| Membrane Composition (molar ratio) | Bending Rigidity (κ) in J (x 10⁻²⁰) | Bending Rigidity (κ) in k_B T | Experimental Method | Reference |
| 1-stearoyl-2-oleoyl-phosphatidylcholine (SOPC) | ~13.2 | ~32 | Micropipette Aspiration | [3] |
| SOPC saturated with Cholesterol | ~33 | ~80 | Micropipette Aspiration | [1][3] |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 7.5 - 11 | 18.3 - 26.7 | Fluctuation Analysis / Computational | [4] |
| Palmitoyloleoylphosphatidylcholine (POPC) | ~10.5 | ~25.5 | Flicker Spectroscopy | [5] |
| POPC:POPG (50:50) | ~17.4 | ~42.1 | Flicker Spectroscopy | [6] |
| DOPC/Sphingomyelin/Cholesterol (8:1:1) | - | ~30 | Molecular Dynamics | [4] |
| DOPC/Sphingomyelin/Cholesterol (2:2:6) | - | ~60 | Molecular Dynamics | [4] |
Note: k_B T (Boltzmann constant multiplied by absolute temperature) is a unit of energy commonly used in membrane biophysics. 1 k_B T ≈ 4.11 x 10⁻²¹ J at room temperature (298 K).
Experimental Protocols
Two primary, non-invasive techniques for measuring the bending rigidity of model membranes are Micropipette Aspiration and Flicker Spectroscopy. Both methods typically utilize Giant Unilamellar Vesicles (GUVs) as a model system.
Protocol 1: GUV Preparation by Electroformation
GUVs are a prerequisite for both micropipette aspiration and flicker spectroscopy. Electroformation is a common and effective method for their preparation.[7][8]
Materials:
-
Lipid mixture (e.g., SM/PC/Cholesterol) in chloroform
-
Indium Tin Oxide (ITO) coated glass slides
-
Teflon spacer
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Function generator and AC power supply
-
Observation chamber
Procedure:
-
Lipid Film Deposition: Spread a thin, uniform layer of the lipid/chloroform solution onto two ITO-coated glass slides.
-
Solvent Evaporation: Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.
-
Chamber Assembly: Assemble the two ITO slides with the lipid films facing each other, separated by a Teflon spacer to create a chamber.
-
Hydration: Fill the chamber with the sucrose solution.
-
Electroformation: Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the main phase transition temperature of the lipid mixture.
-
GUV Harvesting: Gently collect the GUV-containing solution from the chamber. The resulting GUVs will be in a sucrose solution. For observation, they should be transferred to a glucose solution to enhance contrast in phase-contrast microscopy.
Protocol 2: Measuring Bending Rigidity by Micropipette Aspiration
This technique involves aspirating a portion of a GUV into a micropipette and measuring the relationship between the applied suction pressure and the deformation of the vesicle.[4][7][9]
Materials:
-
GUV dispersion
-
Micropipette puller
-
Microforge
-
Micromanipulator
-
Inverted microscope with phase-contrast or DIC optics
-
Camera and image analysis software
-
Pressure control system (e.g., a water reservoir of adjustable height)
Procedure:
-
Micropipette Preparation: Pull glass capillaries to a fine tip using a micropipette puller. Forge the tip to a smooth, circular opening with a diameter of 5-10 µm using a microforge.
-
Chamber Setup: Place the GUV dispersion in an observation chamber on the microscope stage.
-
GUV Selection: Identify a single, unilamellar, and relatively flaccid GUV for measurement.
-
Aspiration: Bring the micropipette into contact with the GUV and apply a small suction pressure. This will aspirate a portion of the vesicle into the pipette.
-
Data Acquisition: In the low-tension regime, the thermal fluctuations of the membrane are dominant. By incrementally increasing the suction pressure (ΔP) and measuring the corresponding length (L) of the membrane projection inside the pipette, the bending rigidity (κ) can be determined. The relationship is given by:
where R_p is the pipette radius and A_p is the apparent area change. A plot of ln(ΔP) versus the apparent strain allows for the calculation of κ.[7]
-
Data Analysis: Analyze the recorded images to measure the vesicle and pipette radii, and the length of the aspirated membrane projection at each pressure point. Perform a linear fit to the data in the low-tension regime to extract the bending rigidity.
Protocol 3: Measuring Bending Rigidity by Flicker Spectroscopy
Flicker spectroscopy is a non-invasive technique that analyzes the thermally induced shape fluctuations of a GUV to determine its bending rigidity.[4][5][6][10]
Materials:
-
GUV dispersion
-
Inverted microscope with high-quality phase-contrast optics
-
High-speed camera
-
Image analysis software with specialized plugins for fluctuation analysis
Procedure:
-
GUV Selection: Select a quasi-spherical GUV with minimal visible defects.
-
Image Acquisition: Record a time-lapse series of images of the GUV's equatorial plane at a high frame rate (e.g., 100-200 fps) for several seconds.
-
Contour Extraction: Use image analysis software to extract the contour of the vesicle in each frame of the video.
-
Fluctuation Analysis: The fluctuations of the vesicle's radius are decomposed into a series of spherical harmonics. The mean square amplitude of each fluctuation mode is related to the bending rigidity (κ) and the membrane tension (σ) by the Helfrich theory of membrane elasticity.
-
Data Fitting: By fitting the power spectrum of the fluctuations to the theoretical model, both the bending rigidity and the membrane tension can be extracted. The analysis of the time autocorrelation of the shape modes can also be used to determine κ.[6]
Mandatory Visualizations
Experimental Workflow for Measuring Bending Rigidity
The following diagram illustrates the general workflow for determining the bending rigidity of model membranes using GUVs.
Caption: Experimental workflow for GUV-based bending rigidity measurement.
Signaling Pathway: EGFR Activation and Lipid Rafts
Lipid rafts, which are SM/PC-rich domains with higher bending rigidity, act as platforms for cellular signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key example of a process modulated by these membrane microdomains.[11]
Caption: EGFR signaling pathway modulated by lipid raft domains.
Conclusion
The measurement of bending rigidity in SM/PC model membranes provides invaluable insights into the physical properties of lipid rafts and their role in cellular function. The protocols for GUV preparation, micropipette aspiration, and flicker spectroscopy outlined in this document offer robust methods for quantifying this essential membrane parameter. Understanding how factors like lipid composition and cholesterol content modulate bending rigidity is crucial for researchers in cell biology, biophysics, and drug development, as it can lead to a deeper comprehension of disease mechanisms and the design of novel therapeutic interventions that target membrane properties.
References
- 1. Bending rigidity of SOPC membranes containing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Stiffening of Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bending rigidity of SOPC membranes containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bending rigidity, capacitance and shear viscosity of giant vesicle membranes prepared by spontaneous swelling, electroformation, gel-assisted and phase transfer methods: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obtention of Giant Unilamellar Hybrid Vesicles by Electroformation and Measurement of their Mechanical Properties by Micropipette Aspiration [jove.com]
- 8. dimova.mpikg.mpg.de [dimova.mpikg.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
SMPC as a Helper Lipid in LNP Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy, with each lipid component playing a distinct role in the stability, delivery, and release of the cargo. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a neutral "helper" lipid.[1] This document focuses on the role of phosphatidylcholines, specifically 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), as a helper lipid in LNP formulations.
Helper lipids, such as phospholipids (B1166683), are crucial for the structural integrity and fusogenicity of LNPs.[1] While 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is the most commonly used helper lipid in clinically approved LNP formulations, including the Pfizer-BioNTech and Moderna COVID-19 vaccines, the exploration of other phospholipids like SMPC is an active area of research to optimize LNP performance.[2][3] Phospholipids with saturated acyl chains, like DSPC and presumably SMPC, are known to form a stable lamellar phase, contributing to the overall stability of the nanoparticles.[1]
This document provides a comprehensive overview of the role of phosphatidylcholines as helper lipids, detailed protocols for the formulation and characterization of LNPs, and a discussion on the anticipated impact of using SMPC in these formulations.
The Role of Phosphatidylcholines as Helper Lipids
Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. In the context of LNPs, they are considered "helper lipids" that contribute to the overall stability and delivery efficiency of the formulation.
Key Functions of Phosphatidylcholine Helper Lipids:
-
Structural Integrity: PCs like DSPC have a cylindrical shape and a high phase transition temperature, which enhances the stability of the LNP's lipid bilayer.[4] This structural support is crucial for protecting the encapsulated nucleic acid from degradation.
-
Modulation of Fusogenicity: The helper lipid can influence the fusogenic properties of the LNP, which is critical for the endosomal escape of the nucleic acid cargo into the cytoplasm. While cone-shaped lipids like DOPE are known to promote the formation of non-bilayer structures that facilitate membrane fusion, cylindrical lipids like DSPC contribute to a more stable bilayer. The balance between stability in circulation and instability within the endosome is key to effective delivery.[5]
-
Influence on Biodistribution: The choice of helper lipid can impact the biodistribution of LNPs. For instance, studies have shown that LNPs formulated with DOPE tend to accumulate in the liver, while those with DSPC show preferential accumulation in the spleen.[6]
While specific data on SMPC is limited in the reviewed literature, its structural similarity to DSPC (both being saturated phosphatidylcholines) suggests it would likely contribute to the formation of stable LNPs. The primary difference between SMPC and DSPC lies in the length of the acyl chains (SMPC has C18:0 and C14:0 chains, while DSPC has two C18:0 chains). This difference in chain length could subtly influence the packing of the lipid bilayer and, consequently, the fluidity and fusogenicity of the LNP, potentially impacting delivery efficiency and biodistribution. Further experimental studies are required to elucidate the precise effects of SMPC in LNP formulations.
Quantitative Data on LNP Formulations
| Helper Lipid | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DSPC | SM-102 | 50:10:38.5:1.5 | 80 - 120 | < 0.2 | > 90% | [7] |
| DOPE | SM-102 | 48:10:40:2 | ~90 | < 0.2 | > 95% | [2] |
| DSPC | DLin-MC3-DMA | 50:10:38.5:1.5 | ~80 | < 0.1 | > 90% | [8] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[2]
Materials:
-
Ionizable lipid (e.g., SM-102) stock solution in ethanol (B145695) (e.g., 25 mg/mL)
-
SMPC (or other helper lipid like DSPC) stock solution in ethanol (e.g., 10 mg/mL)
-
Cholesterol stock solution in ethanol (e.g., 10 mg/mL)
-
PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol (e.g., 25 mg/mL)
-
mRNA or siRNA stock solution in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer for dilution and dialysis (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Sterile, RNase-free consumables (syringes, tubes, etc.)
Procedure:
-
Preparation of Lipid-Ethanol Solution:
-
In a sterile, RNase-free tube, combine the stock solutions of the ionizable lipid, SMPC (or DSPC), cholesterol, and PEG-lipid to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Add ethanol to the lipid mixture to achieve the desired final lipid concentration for the organic phase. Vortex briefly to ensure complete mixing.
-
-
Preparation of Nucleic Acid-Aqueous Solution:
-
Dilute the nucleic acid stock solution with the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A typical FRR is 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Immediately dilute the collected solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the LNPs.
-
Perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.
-
Concentrate the LNP formulation to the desired final concentration.
-
-
Sterile Filtration and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term storage or at -80°C for long-term storage. For frozen storage, the addition of a cryoprotectant may be necessary.
-
Protocol 2: Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the size and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Principle: Electrophoretic Light Scattering (ELS) is used to measure the surface charge of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using a suitable instrument.
-
Perform measurements in triplicate and report the average values.
-
3. Encapsulation Efficiency Determination (RiboGreen Assay):
-
Principle: The RiboGreen assay is a fluorescence-based method to quantify the amount of nucleic acid. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.
-
Procedure:
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
In a 96-well black plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a solution of Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and measure the total nucleic acid.
-
To the other set of wells, add buffer without detergent to measure the amount of unencapsulated ("free") nucleic acid.
-
Add the RiboGreen reagent to all wells and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total and free nucleic acid using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
References
- 1. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Protocol for Uniform Vesicle Production via Extrusion
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The production of unilamellar vesicles with a uniform size distribution is critical for numerous applications in drug delivery, membrane protein reconstitution, and biophysical studies. The extrusion method, following thin-film hydration, is a widely adopted technique that yields vesicles with controlled diameters.[1][2][3][4] This process involves the sequential passage of a multilamellar vesicle (MLV) suspension through polycarbonate membranes with defined pore sizes.[1][4][5] This application note provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) of homogenous size, focusing on the critical parameters that influence the final vesicle characteristics.
Key Experimental Parameters
Successful and reproducible vesicle extrusion depends on the careful control of several experimental parameters. The following table summarizes the key factors and their impact on vesicle size and polydispersity.
| Parameter | Effect on Vesicle Size & Uniformity | Recommendations & Notes |
| Membrane Pore Size | The primary determinant of the final vesicle size.[5][6] Vesicles extruded through pores ≤0.2 µm tend to be unilamellar and slightly larger than the pore size, while those extruded through larger pores may be multilamellar and smaller than the pore size.[6][7] | For uniform, unilamellar vesicles, use membranes with a pore size of ≤0.2 µm.[7] Common pore sizes for LUVs are 100 nm and 200 nm.[8] |
| Number of Extrusion Passes | Multiple passes through the membrane are necessary to achieve a homogeneous size distribution.[7][9] Generally, 10-20 passes are recommended.[7][10] | A minimum of 10 passes is often suggested.[7] The solution should become clearer as the vesicle suspension becomes more uniform.[7][11] |
| Temperature | Extrusion must be performed above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[5][7] This ensures the lipid bilayer is in a fluid state, allowing for vesicle formation and reformation. | The extruder heating block should be set to a temperature above the Tc of the lipids being used.[7] Insufficient temperature can impede or prevent extrusion.[6] |
| Lipid Composition | The properties of the lipids, such as headgroup charge and acyl chain length, can influence vesicle formation and stability.[10][12] | Ensure the chosen lipids are suitable for vesicle formation. Some lipids, like DOPS, may not form stable vesicles on their own.[10] |
| Extrusion Pressure | The applied pressure can affect the vesicle size, with higher pressures potentially leading to smaller vesicles.[9][13][14] However, excessive pressure can damage the membrane.[5] | Use gentle, consistent pressure. A threshold pressure is required to initiate extrusion.[13][14] |
| Initial Vesicle State (Pre-Extrusion) | Freeze-thaw cycles of the initial multilamellar vesicle suspension prior to extrusion can enhance the unilamellarity and trapping efficiency of the final vesicles.[5][8][11][15] | Subjecting the hydrated lipid suspension to 3-5 freeze-thaw cycles is recommended for improved results.[7][8] |
Experimental Protocol: Thin-Film Hydration and Extrusion
This protocol outlines the steps for preparing unilamellar vesicles of a uniform size.
Materials:
-
Lipid(s) of choice (e.g., SMPC, DOPC, POPC) dissolved in chloroform (B151607) or a chloroform:methanol mixture.
-
Organic solvent (e.g., chloroform, chloroform:methanol).
-
Nitrogen or argon gas.[8]
-
Rotary evaporator or vacuum desiccator.[16]
-
Water bath or heating block.[7]
-
Vortex mixer.[8]
-
Extruder device (e.g., Avanti Mini-Extruder).[8]
-
Gas-tight syringes (e.g., 1 mL).[7]
-
Polycarbonate membranes (with desired pore size).[7]
-
Filter supports.[10]
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of lipid(s) in an appropriate organic solvent like chloroform.[16] b. Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.[1][4][16] c. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours or overnight.[8][10]
-
Hydration of Lipid Film: a. Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. b. Add the pre-warmed buffer to the flask containing the dry lipid film.[16] c. Agitate the mixture by vortexing to hydrate (B1144303) the lipid film and form a milky suspension of multilamellar vesicles (MLVs).[8] This hydration process should also be carried out above the lipid's Tc.
-
Optional Freeze-Thaw Cycles: a. To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles.[7][8] b. This can be achieved by alternately placing the sample in a dry ice/ethanol bath and a warm water bath.[8]
-
Vesicle Extrusion: a. Assemble the extruder with two polycarbonate membranes of the desired pore size, sandwiched between the filter supports, according to the manufacturer's instructions.[8][10] b. Pre-heat the extruder's heating block to a temperature above the lipid's Tc.[7] c. Load the MLV suspension into one of the gas-tight syringes. d. Carefully place the loaded syringe and an empty syringe into the extruder. e. Place the assembled extruder into the pre-heated block and allow the temperature to equilibrate for 5-10 minutes.[7] f. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe. This completes one pass. g. Repeat the extrusion by passing the suspension back and forth between the two syringes for a total of 11 to 21 passes.[11] h. After the final pass, collect the now translucent vesicle suspension from the extruder.[7]
-
Characterization and Storage: a. The size distribution of the extruded vesicles can be determined using Dynamic Light Scattering (DLS).[16] b. Store the prepared vesicles at 4°C. For lipids with a Tc above room temperature, store them above their Tc.[10] Vesicles are typically stable for about one week.[10]
Visual Workflow
The following diagram illustrates the key stages of the vesicle extrusion protocol.
Caption: Workflow for preparing uniform vesicles via extrusion.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlitech.com [sterlitech.com]
- 6. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. tf7.org [tf7.org]
- 9. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. mdpi.com [mdpi.com]
- 13. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfu.ca [sfu.ca]
- 15. liposomes.ca [liposomes.ca]
- 16. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
Application of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) in Vaccine Adjuvants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a synthetic, saturated phospholipid increasingly utilized in the development of advanced vaccine delivery systems. Its amphipathic nature, combining a hydrophilic phosphocholine (B91661) head group with a hydrophobic tail composed of one stearoyl (18-carbon) and one myristoyl (14-carbon) acyl chain, makes it a key component in the formation of liposomes. These liposomal formulations serve as potent adjuvants, enhancing the immunogenicity of subunit vaccines, which are often poorly immunogenic on their own. The inclusion of SMPC in liposomal bilayers can influence the physicochemical properties of the vesicles, such as membrane fluidity and stability, thereby modulating the immune response to the co-administered antigen.
This document provides detailed application notes on the use of SMPC in vaccine adjuvants, summarizing its role in enhancing humoral and cellular immunity. It also includes comprehensive experimental protocols for the preparation and evaluation of SMPC-containing liposomal vaccine formulations.
Application Notes
Mechanism of Action
Liposomes containing SMPC act as versatile vaccine adjuvant and delivery systems (VADS) primarily through the following mechanisms:
-
Depot Effect: Liposomes form a depot at the injection site, leading to the slow release of the encapsulated or associated antigen. This sustained exposure prolongs the interaction between the antigen and antigen-presenting cells (APCs), leading to a more robust and long-lasting immune response.
-
Enhanced Antigen Uptake and Presentation: The particulate nature of liposomes facilitates their uptake by APCs, such as dendritic cells and macrophages.[1] Liposomes can be engineered to be of a size that is readily phagocytosed. Once internalized, the liposomes are processed within the endolysosomal compartments of the APCs. This leads to the efficient processing of the co-delivered antigen and its presentation on both Major Histocompatibility Complex (MHC) class I and class II molecules.[2] This dual presentation is crucial for the induction of both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[3]
-
Co-delivery of Immunostimulants: SMPC-containing liposomes can be formulated to include additional immunostimulatory molecules, such as Toll-like receptor (TLR) agonists (e.g., monophosphoryl lipid A - MPLA) or saponins (B1172615) (e.g., QS-21).[4] This co-delivery ensures that the antigen and the immunostimulant are delivered to the same APC, leading to a synergistic activation of the innate immune system and a more potent and tailored adaptive immune response.[4]
-
Modulation of Immune Response: The specific lipid composition of the liposome (B1194612), including the presence of SMPC, can influence the type of immune response elicited. While specific data for SMPC is limited, the rigidity and stability of the lipid bilayer, influenced by the saturated acyl chains of SMPC, are thought to favor a balanced Th1/Th2 response or a Th1-biased response, which is critical for immunity against intracellular pathogens.
Quantitative Data Summary
While specific quantitative data for vaccine formulations exclusively using SMPC as the sole adjuvant component is not extensively available in public literature, the following table summarizes representative data from studies on liposomal adjuvants with similar saturated phospholipids, demonstrating the typical enhancements in immune responses observed.
| Immune Response Parameter | Vaccine Formulation | Antigen | Results | Reference |
| Humoral Immunity | ||||
| Antigen-Specific IgG Titer | Liposomes (DSPC/Chol) + Antigen | Ovalbumin (OVA) | Significant increase in anti-OVA IgG titers compared to antigen alone. | [5] |
| IgG1/IgG2a Ratio | Cationic Liposomes (DDA/TDB) + Antigen | Ag85B-ESAT-6 (Tuberculosis) | Induction of a mixed IgG1/IgG2a response, indicating a balanced Th1/Th2 response. | [3] |
| Neutralizing Antibody Titer | Virosomes (Phospholipid-based) + Antigen | Influenza Hemagglutinin | Enhanced production of neutralizing antibodies compared to non-adjuvanted antigen. | [2] |
| Cellular Immunity | ||||
| Antigen-Specific T-cell Proliferation | Liposomes (Saturated PC) + Antigen | Leishmania gp63 | Increased proliferation of antigen-specific CD4+ T-cells. | [6] |
| Cytokine Production (IFN-γ) | Cationic Liposomes (DDA/MPL) | Ovalbumin (OVA) | Significant increase in IFN-γ secretion by splenocytes, indicative of a Th1 response. | [7] |
| Cytotoxic T-lymphocyte (CTL) Activity | Liposomes + Peptide Antigen | Viral Peptide | Enhanced CTL-mediated lysis of target cells. | [1] |
Experimental Protocols
Protocol 1: Preparation of SMPC-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing SMPC, cholesterol, and an immunostimulant (e.g., MPLA) using the thin-film hydration method followed by extrusion.
Materials:
-
1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC)
-
Cholesterol
-
Monophosphoryl lipid A (MPLA) from Salmonella minnesota R595
-
Chloroform
-
Methanol
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Antigen of interest
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
High-vacuum pump
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation: a. In a clean round-bottom flask, dissolve SMPC, cholesterol, and MPLA in a chloroform:methanol (9:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (SMPC:Cholesterol:MPLA). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for SMPC, this is approximately 45°C). d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask. e. Once the film is formed, continue to rotate under vacuum for at least 1 hour to ensure complete removal of residual solvent. f. For final traces of solvent removal, the flask can be flushed with dry nitrogen gas.
-
Hydration of the Lipid Film: a. Pre-warm the sterile PBS (pH 7.4) to the same temperature as the water bath. b. Add the pre-warmed PBS to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (e.g., 10 mg/mL total lipid). c. Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs).
-
Antigen Loading (for surface adsorption): a. If the antigen is to be adsorbed to the liposome surface, it can be added to the hydrated MLV suspension and incubated for 30-60 minutes at room temperature with gentle mixing. The efficiency of adsorption will depend on the physicochemical properties of the antigen and the liposomes.
-
Extrusion for Size Reduction: a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered acceptable for a monodisperse population. b. Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. This is particularly important if charged lipids are included in the formulation. c. Antigen and Adjuvant Quantification: The amount of antigen and MPLA associated with the liposomes can be quantified using appropriate analytical methods such as HPLC or specific immunoassays after separating the liposomes from the un-encapsulated material by size exclusion chromatography or ultracentrifugation.
Protocol 2: In Vivo Evaluation of SMPC-Adjuvanted Vaccine Efficacy in a Murine Model
This protocol outlines a general procedure for assessing the immunogenicity of a vaccine formulated with SMPC-containing liposomes in mice.
Materials:
-
SMPC-liposome adjuvanted vaccine formulation (prepared as in Protocol 1)
-
Antigen alone (control group)
-
Adjuvant alone (control group)
-
PBS (control group)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes and needles for immunization (e.g., 27-30 gauge)
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Surgical tools for spleen harvesting
-
96-well ELISA plates
-
Recombinant antigen for coating
-
Secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a conjugated to HRP)
-
TMB substrate
-
ELISPOT plates and reagents for cytokine analysis (IFN-γ, IL-4)
-
Cell culture medium and supplements
Procedure:
-
Animal Immunization: a. Acclimatize mice for at least one week before the start of the experiment. b. Divide mice into experimental groups (e.g., n=5-10 per group):
- Group 1: SMPC-liposome adjuvanted vaccine
- Group 2: Antigen alone
- Group 3: SMPC-liposomes alone
- Group 4: PBS c. Immunize mice via the desired route (e.g., subcutaneous or intramuscular) with a 50-100 µL injection volume containing the appropriate formulation. A typical antigen dose is 1-10 µg per mouse. d. Administer a booster immunization 2-3 weeks after the primary immunization using the same formulations and route.
-
Sample Collection: a. Collect blood samples at various time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to analyze the humoral immune response. b. At the end of the experiment (e.g., 2-4 weeks post-boost), euthanize the mice and aseptically harvest the spleens for analysis of the cellular immune response.
-
Analysis of Humoral Immunity (ELISA): a. Coat 96-well ELISA plates with the recombinant antigen overnight at 4°C. b. Block the plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T). c. Add serially diluted serum samples to the plates and incubate. d. Wash the plates and add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies. e. After incubation and washing, add TMB substrate and stop the reaction with sulfuric acid. f. Read the absorbance at 450 nm and determine the antibody titers.
-
Analysis of Cellular Immunity (ELISPOT): a. Prepare single-cell suspensions from the harvested spleens. b. Add splenocytes to ELISPOT plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies. c. Stimulate the cells with the specific antigen or a positive control (e.g., Concanavalin A). d. After incubation, wash the plates and add biotinylated detection antibodies followed by streptavidin-HRP. e. Add substrate to visualize the spots, each representing a cytokine-secreting cell. f. Count the spots using an ELISPOT reader to quantify the number of antigen-specific T-cells.
Visualizations
Caption: Signaling pathway of SMPC-liposomal adjuvant.
References
- 1. imcr.uzh.ch [imcr.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) liposomes during experiments.
Troubleshooting Guide: SMPC Liposome (B1194612) Aggregation
Visible aggregation or an increase in particle size as measured by dynamic light scattering (DLS) are common indicators of liposome instability. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Immediate Aggregation After Preparation
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Ensure the pH of the hydration buffer is near neutral (pH 7.0-7.4) for neutral liposomes.[1][2][3] Verify the ionic strength of the buffer; high salt concentrations can screen surface charges and reduce electrostatic repulsion, leading to aggregation.[3] Consider using buffers like HEPES or phosphate (B84403) to maintain optimal pH.[4] |
| Incorrect Processing Temperature | The hydration and any sizing steps (e.g., extrusion, sonication) must be performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation.[3][5] For SMPC, which is an asymmetric phospholipid, it is crucial to consider the Tc of the lipid mixture. |
| High Lipid Concentration | High concentrations of lipids can increase the likelihood of aggregation.[3] Try preparing the liposomes at a lower lipid concentration. |
| Insufficient Homogenization | Inadequate energy input during sizing can result in a heterogeneous population of liposomes, with larger vesicles being more prone to aggregation.[5] Increase the number of extrusion passes (e.g., >15 passes) or optimize sonication time and power.[5] |
Problem: Aggregation During Storage
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | While storage at 4°C is common to slow lipid hydrolysis, storing below the Tc for extended periods can lead to changes in the vesicle structure and potential aggregation.[3] Monitor for instability over time. |
| Lipid Hydrolysis | Over time, phospholipids (B1166683) can hydrolyze, forming lysolipids and free fatty acids that can destabilize the liposomes.[3] Storing at low temperatures (e.g., 4°C) can slow this degradation.[3] |
| Lack of Stabilizing Agents | Formulations without stabilizing components are more susceptible to aggregation over time. Incorporate cholesterol to modulate membrane fluidity or a small percentage of a charged lipid to increase electrostatic repulsion.[5][6][7][8] For long-term stability, consider PEGylation.[9][10] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can disrupt liposome integrity and cause aggregation.[11] If freezing is necessary, consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing.[12][13] |
Troubleshooting Workflow for Immediate Aggregation
Caption: Troubleshooting workflow for immediate aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prevent aggregation of SMPC liposomes?
A1: The most robust method for preventing aggregation is often the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylation) into the liposome formulation.[9][10] PEG creates a hydrophilic layer on the surface of the liposomes, which provides a steric barrier that prevents close approach and aggregation of individual vesicles.[10]
Q2: How does lipid composition affect the stability of SMPC liposomes?
A2: The lipid composition is a critical factor in liposome stability.[6][7]
-
Cholesterol: Incorporating cholesterol increases the rigidity of the lipid bilayer, which can help prevent aggregation and leakage of encapsulated contents.[6][7][8]
-
Charged Lipids: Including a small percentage of a charged lipid (e.g., a negatively charged phospholipid) can increase the absolute value of the zeta potential.[5] A high zeta potential (> ±30 mV) creates electrostatic repulsion between liposomes, preventing them from clumping together.[4]
-
Saturated vs. Unsaturated Acyl Chains: Lipids with saturated fatty acid chains, like those in SMPC, form more stable and less permeable membranes compared to those with unsaturated chains.[7]
Q3: What are the optimal buffer conditions for preparing and storing SMPC liposomes?
A3: For neutral liposomes, a pH close to neutral (7.0-7.4) is generally recommended.[3] Extreme pH values can disrupt the lipid bilayer.[4][14] The ionic strength of the buffer should also be considered, as high salt concentrations can reduce the electrostatic repulsion between vesicles.[3] Buffers such as HEPES or phosphate are commonly used to maintain a stable pH.[4]
Q4: Can the size of the liposomes influence their tendency to aggregate?
A4: Yes, the size of the liposomes can affect their stability. Smaller liposomes (in the range of 50-200 nm) generally exhibit greater stability.[4][12] Very large or very small (sonicated) vesicles can be less stable.[12] A narrow and uniform size distribution, often indicated by a low Polydispersity Index (PDI) below 0.2, is also desirable for stability.[5]
Q5: How can I improve the long-term stability of my SMPC liposome formulation?
A5: For long-term stability, consider the following strategies:
-
PEGylation: Incorporate PEG-lipids into your formulation to provide steric stabilization.[7][9][10]
-
Lyophilization (Freeze-Drying): Freeze-drying in the presence of cryoprotectants like trehalose or sucrose can preserve liposomes in a dry state for extended periods.[12][15]
-
Inclusion of Cholesterol: Cholesterol enhances membrane stability.[6][7][8]
-
Optimized Storage: Store liposomes at a suitable temperature, typically 4°C, and avoid repeated freeze-thaw cycles.[3][13]
Experimental Protocols
Protocol 1: Preparation of Stable SMPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar SMPC liposomes with a defined size, incorporating cholesterol for enhanced stability.
Materials:
-
This compound (SMPC)
-
Cholesterol
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
Dissolve SMPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 55:45 (SMPC:Cholesterol).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate (B1144303) the lipid film with the pre-warmed hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid mixture.[5]
-
Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[13] Allow the mixture to hydrate for 30-60 minutes above the Tc, with occasional vortexing.[11]
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane 15-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[5][13] This process should also be carried out at a temperature above the Tc.[3]
-
-
Characterization:
-
Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
If charged lipids were included, measure the zeta potential to assess surface charge.
-
Liposome Preparation and Stabilization Workflow
Caption: Workflow for preparing stable SMPC liposomes.
Quantitative Data Summary
The following tables summarize key parameters that influence the stability of liposomes. While specific data for SMPC is limited in the literature, these tables provide a general guide based on established principles for phospholipid vesicles.
Table 1: Effect of PEGylation on Liposome Aggregation
| PEG-Lipid Concentration (mol%) | PEG Molecular Weight (Da) | Observation | Reference |
| 3 - 5 | 2000 | Agglomeration observed over time in whole blood | [9] |
| 10 | 2000 | Prevented liposome aggregation in whole blood | [9] |
| 2 | 2000 | Optimal for minimal aggregation during protein coupling | [16][17] |
| 0.8 | 5000 | Optimal for minimal aggregation during protein coupling | [16][17] |
Table 2: Influence of Zeta Potential on Liposome Stability
| Zeta Potential (mV) | Stability | Mechanism | Reference |
| 0 to ±10 | Prone to aggregation | Insufficient electrostatic repulsion | [5] |
| > ±30 | Generally stable | High electrostatic repulsion prevents aggregation | [4] |
| < -10 or > +10 | Improved stability | Increased electrostatic repulsion | [5] |
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Reference |
| Temperature | 4°C for aqueous suspensions | Slows lipid hydrolysis and degradation | [3][13] |
| Environment | Oxygen-free, limited light exposure | Prevents lipid peroxidation | [1] |
| Long-term Storage | Lyophilized with cryoprotectant | Preserves liposome integrity for extended periods | [12][15] |
References
- 1. quora.com [quora.com]
- 2. Effects of Lipid Composition and Solution Conditions on the Mechanical Properties of Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wbcil.com [wbcil.com]
- 5. benchchem.com [benchchem.com]
- 6. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. scialert.net [scialert.net]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 12. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. liposomes.ca [liposomes.ca]
- 17. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in SMPC Vesicles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize drug encapsulation efficiency in stimuli-responsive polymeric nanocarrier (SMPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is drug encapsulation efficiency and how is it different from drug loading capacity?
A1: Drug encapsulation efficiency (EE) is the percentage of the total initial drug that is successfully entrapped within the SMPC vesicles.[1] Drug loading capacity (LC), on the other hand, is the amount of the encapsulated drug relative to the total weight of the nanoparticle, indicating the mass percentage of the vesicle that is composed of the drug.[1]
The formulas for their calculation are as follows:
-
Encapsulation Efficiency (EE%) = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100[1]
-
Loading Capacity (LC%) = [Weight of Encapsulated Drug / Total Nanoparticle Weight] x 100[1]
Q2: What are the common methods to determine drug encapsulation efficiency?
A2: There are two main approaches to determine encapsulation efficiency: direct and indirect methods.[2][3]
-
Indirect Methods: These are more common and involve separating the vesicles from the medium containing free drug and then quantifying the amount of free drug in the supernatant.[3] The encapsulated drug amount is then calculated by subtracting the free drug from the total initial drug amount.[3] Common separation techniques include:
-
Direct Methods: These methods measure the amount of drug encapsulated within the vesicles after disrupting them. This can be achieved by dissolving the vesicles in a suitable solvent and then quantifying the drug content. Direct methods can also include techniques that do not require separation, such as fluorescence quenching and electron spin resonance spectroscopy.[2]
Q3: What are typical encapsulation efficiencies and drug loading capacities for SMPC vesicles?
A3: Drug loading in polymeric nanoparticles is often below 10%.[4] However, with optimization, it is possible to achieve significantly higher loading, with some studies reporting up to 58.5%.[4] The efficiency largely depends on the physicochemical properties of the drug and the polymer, as well as the encapsulation method used. For conventional nanoprecipitation, hydrophobic drug loading is often limited to around 1%.[5]
Troubleshooting Guides
Problem 1: Low Drug Encapsulation Efficiency (<10%)
Low encapsulation efficiency is a frequent challenge, often stemming from suboptimal formulation or process parameters.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor drug-polymer interaction | - Enhance Hydrophobicity: For hydrophobic drugs, increase the hydrophobic surface area of the polymer to improve interaction. This can be achieved by selecting polymers with a higher ratio of hydrophobic blocks.[6] - Co-encapsulation: Use a co-solvent system that can help trap the drug within the forming vesicle core. For example, adding a small amount of hexane (B92381) can increase the encapsulation of hydrophobic drugs.[5] |
| Suboptimal solvent system | - Solvent Selection: The choice of organic solvent is critical. The solvent should be a good solvent for both the polymer and the drug but also be miscible with the anti-solvent (usually water). - Solvent Mixtures: Employing a mixture of organic solvents can help tune the precipitation rates of the drug and the polymer, leading to a sequential nanoprecipitation where the drug precipitates first, followed by the polymer shell formation, which can significantly increase drug loading.[4] |
| Inefficient mixing during nanoprecipitation | - Increase Mixing Speed: Rapid mixing is crucial to ensure the formation of small, uniform nanoparticles and efficient drug entrapment. Using a coaxial turbulent jet mixer can enhance hydrophobic drug loading.[5] - Controlled Addition Rate: Add the organic phase drop-wise into the aqueous anti-solvent under vigorous stirring to promote rapid precipitation and encapsulation.[5] |
| Premature drug leakage during preparation | - Crosslinking Strategies: To improve vesicle stability and prevent drug leakage, consider crosslinking the polymer shell. Disulfide cross-linking, for example, can prevent premature release of cargo.[7] - Optimize Purification: During purification steps like dialysis, the encapsulated drug may diffuse out. Minimize the dialysis time or use alternative methods like centrifugal ultrafiltration to separate free drug more quickly.[2] |
Experimental Protocol: Nanoprecipitation for Hydrophobic Drug Encapsulation
This protocol is a general guideline for encapsulating a hydrophobic drug into PLGA-PEG vesicles.
-
Preparation of Organic Phase:
-
Nanoprecipitation:
-
Add the organic solution drop-wise into deionized water (the anti-solvent) under constant magnetic stirring.[5] The ratio of the organic phase to the aqueous phase should be optimized (e.g., 1:10).
-
Maintain vigorous stirring for a defined period (e.g., 2-4 hours) to allow for solvent evaporation and vesicle formation.
-
-
Purification:
-
Separate the formed vesicles from the unencapsulated drug and residual organic solvent. This can be done by:
-
Ultracentrifugation: Centrifuge the suspension at high speed, discard the supernatant containing the free drug, and resuspend the vesicle pellet.[3]
-
Dialysis: Place the vesicle suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against deionized water for 24-48 hours, with frequent water changes.[2]
-
-
-
Characterization:
-
Determine the encapsulation efficiency using an indirect method. Quantify the free drug in the supernatant (from centrifugation) or the dialysate using UV-Vis spectrophotometry or HPLC.[3]
-
Calculate the EE% using the formula mentioned in the FAQs.
-
Logical Workflow for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Problem 2: Poor Vesicle Stability Leading to Premature Drug Release
Vesicle instability can lead to the premature release of the encapsulated drug before reaching the target site, reducing therapeutic efficacy.[7][8]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Vesicle dissociation upon dilution | - Use Polymers with Low Critical Micelle Concentration (CMC): Polymeric micelles with a low CMC are more stable upon dilution in the bloodstream.[8] - Core Crosslinking: Covalently crosslinking the core of the vesicle can significantly enhance its stability and prevent dissociation.[8] |
| Interaction with biological components | - PEGylation: The presence of a polyethylene (B3416737) glycol (PEG) shell on the vesicle surface can prevent opsonization by serum proteins and reduce uptake by the mononuclear phagocyte system, prolonging circulation time.[1][9] - Lipid Monolayer: Adding a lipid monolayer around the polymeric core can act as a "fence" to slow down drug release and improve biocompatibility.[1] |
| Stimuli-unrelated degradation | - Polymer Selection: Choose polymers that are stable under physiological conditions but will respond to the specific desired stimulus (e.g., pH, temperature, enzymes).[10][11] - Storage Conditions: Store vesicle formulations under appropriate conditions (e.g., temperature, pH) to prevent degradation. |
Experimental Protocol: Determination of Vesicle Stability and Drug Release
-
Vesicle Preparation: Prepare drug-loaded SMPC vesicles as previously described.
-
Release Study Setup:
-
Place a known amount of the vesicle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).
-
To test stimuli-responsiveness, prepare parallel setups with the specific trigger (e.g., acidic buffer for pH-responsive vesicles).[12]
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of released drug in the collected samples using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Diagram of Factors Influencing Vesicle Stability
Caption: Key factors influencing the stability of SMPC vesicles.
References
- 1. Drug Delivery FAQs [sigmaaldrich.com]
- 2. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Encapsulation Stability of Nanocarriers with High Drug Loading Capacity for Increasing in Vivo Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) liposomes. SMPC is an asymmetric phospholipid commonly used in the formulation of liposomes for drug delivery due to its ability to influence membrane fluidity and stability.[1][2] This guide addresses common issues, particularly leakage of encapsulated materials.
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of this compound (SMPC) and why is it important?
Q2: I am observing significant leakage of my encapsulated hydrophilic dye (e.g., carboxyfluorescein) from my SMPC liposomes at room temperature. What are the potential causes?
Several factors could be contributing to this issue:
-
Storage Temperature: If the room temperature is close to or above the Tm of your SMPC liposome (B1194612) formulation, the membrane will be in a more fluid and permeable state, leading to leakage.
-
Liposome Size and Lamellarity: Small unilamellar vesicles (SUVs) have a higher surface curvature, which can create packing defects in the lipid bilayer, making them more prone to leakage compared to larger unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs).
-
Buffer Composition: The pH and ionic strength of the external buffer can influence liposome stability. A significant osmotic mismatch between the interior and exterior of the liposomes can also induce leakage.
-
Lipid Purity and Oxidation: The presence of impurities or oxidized lipids can disrupt the integrity of the lipid bilayer, creating pores and leading to leakage. Ensure you are using high-purity SMPC and consider storing it under an inert gas to prevent oxidation.
-
Mechanical Stress: Vigorous vortexing or other mechanical stresses during handling can disrupt the liposome structure and cause leakage.
Q3: How does the inclusion of cholesterol affect the stability and leakage of SMPC liposomes?
Cholesterol is a common component in liposome formulations and is known to modulate the physical properties of the lipid bilayer. Incorporating cholesterol into SMPC liposomes can:
-
Decrease Permeability: Cholesterol inserts into the lipid bilayer and fills the gaps between phospholipid molecules, which reduces the permeability of the membrane to encapsulated contents.
-
Increase Membrane Rigidity: It enhances the mechanical strength and stability of the liposomes.[3][4][5][6]
-
Broaden the Phase Transition: Cholesterol can broaden or even eliminate the sharp phase transition of the phospholipid, making the liposomes less susceptible to temperature-induced leakage around the Tm.
The optimal molar ratio of cholesterol to phospholipid is crucial. A common starting point is a 2:1 ratio of phospholipid to cholesterol.[4][7]
Q4: Can the method of liposome preparation influence leakage?
Yes, the preparation method significantly impacts the characteristics of the resulting liposomes, including their propensity to leak.
-
Sonication: This high-energy method often produces small unilamellar vesicles (SUVs), which, as mentioned, can be leakier. Over-sonication can also lead to lipid degradation.
-
Extrusion: This is a popular method for producing unilamellar vesicles of a defined size. It is generally a gentler method than sonication. However, extruding below the lipid's Tm can be difficult and may lead to membrane defects.
-
Thin-Film Hydration: The hydration of the lipid film is a critical step. Incomplete hydration can result in a heterogeneous population of liposomes, some of which may be unstable. The temperature of the hydration buffer should be above the Tm of the lipid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in leakage assay | Incomplete removal of unencapsulated dye. | Optimize the purification step (e.g., size exclusion chromatography, dialysis) to ensure complete removal of free dye. |
| Liposome instability in the assay buffer. | Check the pH and ionic strength of the assay buffer. Ensure it is compatible with your liposome formulation. | |
| Rapid leakage upon addition of a substance being tested | The substance is genuinely disrupting the membrane. | This may be the expected result. Perform control experiments with known membrane-disrupting agents (e.g., Triton X-100) and inert substances. |
| The substance is altering the properties of the fluorescent dye. | Test for any direct interaction between the substance and the free dye in solution. | |
| Inconsistent leakage results between batches | Variability in liposome size and lamellarity. | Standardize the liposome preparation protocol, particularly the extrusion or sonication parameters. Characterize each batch for size and polydispersity using dynamic light scattering (DLS). |
| Degradation of the lipid stock. | Store the SMPC lipid powder at the recommended temperature (-20°C) and under an inert atmosphere to prevent oxidation. Use fresh lipid solutions for each preparation. | |
| Liposomes aggregate over time | Low surface charge of the liposomes. | If appropriate for your application, consider including a small percentage of a charged lipid (e.g., a negatively charged phospholipid) in your formulation to increase electrostatic repulsion between vesicles.[8][9] |
| Improper storage conditions. | Store liposomes at a temperature below their Tm and avoid freeze-thaw cycles unless a suitable cryoprotectant is used. |
Quantitative Data Summary
The following tables provide a summary of how different factors can influence liposome leakage, based on studies with various phosphatidylcholine liposomes. While not specific to SMPC, these trends are generally applicable.
Table 1: Effect of Temperature on Carboxyfluorescein Leakage from Phosphatidylcholine Liposomes
| Liposome Composition | Storage Temperature (°C) | Leakage (%) | Reference |
| DPPC | 4 | ~25% after 4 weeks | [2] |
| DPPC | 25 | ~80% after 4 weeks | [2] |
| DPPC | 37 | ~90% after 4 weeks | [2] |
| DSPC | 4 | ~25% after 4 weeks | [2] |
| DSPC | 25 | ~45% after 4 weeks | [2] |
| DSPC | 37 | ~50% after 4 weeks | [2] |
Table 2: Influence of Cholesterol on Liposome Stability
| Phospholipid | Cholesterol Molar Ratio (Lipid:Cholesterol) | Stability Observation | Reference |
| DMPC, DPPC, DSPC | 100:0 | Less stable, prone to aggregation | [4][5][7] |
| DMPC, DPPC, DSPC | 80:20 | Increased stability, more ordered bilayer | [4][5][7] |
| DMPC, DPPC, DSPC | 70:30 | Considered the most stable and flexible formulation for controlled release | [4][5][7] |
| DMPC, DPPC, DSPC | 50:50 | Increased rigidity, may have lower encapsulation for some drugs | [4][5][7] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve SMPC and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the material to be encapsulated (e.g., a self-quenching concentration of carboxyfluorescein, typically 50-100 mM). The temperature of the hydration buffer should be above the Tm of the lipid mixture.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Pass the liposome suspension through the membrane a specified number of times (e.g., 11-21 passes).
-
-
Purification:
-
Remove the unencapsulated material by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis. The liposomes will elute in the void volume.
-
Protocol 2: Carboxyfluorescein Leakage Assay
-
Preparation:
-
Prepare carboxyfluorescein-loaded liposomes as described in Protocol 1.
-
Dilute the purified liposome suspension in the desired assay buffer to a suitable concentration.
-
-
Fluorescence Measurement:
-
Place the diluted liposome suspension in a fluorometer cuvette.
-
Measure the initial fluorescence (F_initial) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
-
Inducing Leakage:
-
To determine the fluorescence corresponding to 100% leakage, add a sufficient amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1-1%) to the cuvette to completely disrupt the liposomes.
-
Measure the maximum fluorescence (F_max) after the addition of the detergent.
-
-
Monitoring Leakage Over Time:
-
For time-dependent leakage studies, record the fluorescence (F_t) of the liposome suspension at various time points under the desired experimental conditions (e.g., different temperatures, in the presence of a test substance).
-
-
Calculation of Percent Leakage:
-
The percentage of leakage at a given time (t) can be calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100
-
Visualizations
Caption: Workflow for SMPC liposome preparation and leakage assay.
Caption: Troubleshooting decision tree for high liposome leakage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | 20664-02-2 [smolecule.com]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cryoprotectant Effects on SMPC Vesicle Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the stability of N-(carbonyl-methoxypolyethyleneglycol)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (SMPC) vesicles during freeze-thaw cycles. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are cryoprotectants necessary for the freeze-thaw of SMPC vesicles?
A1: During the freezing process, the formation of ice crystals can exert mechanical stress on the lipid bilayers of SMPC vesicles, leading to fusion, aggregation, and rupture.[1][2] This disruption can result in a significant increase in vesicle size and polydispersity, as well as leakage of the encapsulated therapeutic agent.[1][2] Cryoprotectants are essential to mitigate this damage by forming a protective glassy matrix around the vesicles, thereby preserving their structural integrity.[2][3][4]
Q2: What are the most common cryoprotectants used for SMPC vesicles?
A2: Sugars such as sucrose (B13894) and trehalose (B1683222) are the most widely used and effective cryoprotectants for liposomal formulations, including SMPC vesicles.[5][6][7] Other cryoprotectants like glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO) have also been investigated.[2][8] The choice of cryoprotectant and its optimal concentration are critical for maximizing vesicle stability.[3]
Q3: How do cryoprotectants like sucrose and trehalose protect SMPC vesicles?
A3: Sucrose and trehalose are thought to protect liposomes through two primary mechanisms:
-
Vitrification: At appropriate concentrations, these sugars form a highly viscous, amorphous glassy state upon freezing. This vitrified matrix immobilizes the vesicles, preventing them from coming into close contact and fusing.[2][3][4]
-
Water Replacement Hypothesis: During freezing, as water crystallizes, the local concentration of solutes increases. Cryoprotectants can replace water molecules at the polar headgroup region of the lipid bilayer, maintaining the spacing between lipid molecules and preventing phase transitions and fusion upon dehydration.[9]
Q4: What is the optimal concentration range for cryoprotectants?
A4: The optimal concentration of a cryoprotectant typically ranges from 5% to 15% (w/v), though this can vary depending on the specific formulation and freeze-thaw conditions.[2][10] It is crucial to determine the optimal concentration experimentally, as excessively high concentrations can sometimes lead to membrane destabilization.[3]
Q5: Can multiple freeze-thaw cycles be performed on SMPC vesicles?
A5: Repeated freeze-thaw cycles can progressively damage SMPC vesicles, leading to increased aggregation and leakage, even in the presence of cryoprotectants.[11][12] It is generally recommended to minimize the number of freeze-thaw cycles. If multiple cycles are necessary, the stability of the vesicles should be thoroughly assessed after each cycle.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Significant increase in vesicle size and/or Polydispersity Index (PDI) after freeze-thaw. | Insufficient cryoprotectant concentration. | Increase the cryoprotectant concentration. A common starting point is a 1:10 lipid-to-cryoprotectant molar ratio, which can be further optimized.[7] |
| Inappropriate freezing or thawing rate. | Optimize the freezing and thawing rates. Slow cooling (e.g., 1°C/min) followed by rapid thawing (e.g., in a 37°C water bath) is often recommended.[8] | |
| Formation of large ice crystals. | Consider flash freezing in liquid nitrogen to promote the formation of smaller, less damaging ice crystals. | |
| High percentage of drug leakage after freeze-thaw. | Vesicle fusion and rupture due to ice crystal damage. | Ensure adequate cryoprotectant concentration. Sugars like trehalose and sucrose are particularly effective at preventing leakage.[5][7] |
| Osmotic stress during freezing. | The use of cryoprotectants also helps to reduce the osmotic gradient that forms during the freezing process.[10] | |
| Suboptimal lipid composition. | Ensure the lipid composition, including the percentage of PEGylated lipid, is optimized for stability. | |
| Visible aggregation or precipitation of vesicles after thawing. | Inadequate cryoprotection leading to vesicle fusion. | Increase cryoprotectant concentration and/or optimize the freeze-thaw protocol. |
| Issues with the buffer system. | Ensure the buffer pH and ionic strength are appropriate for the SMPC vesicle formulation and do not contribute to instability upon freezing. | |
| Contamination. | Ensure all materials and equipment are sterile and free of contaminants that could induce aggregation. | |
| Difficulty in resuspending the lyophilized cake. | Collapse of the cake structure during freeze-drying. | This can occur if the formulation is frozen below its eutectic temperature. Ensure the freezing temperature is appropriate for the chosen cryoprotectant and formulation. |
| Insufficient cryoprotectant. | A sufficient amount of cryoprotectant is necessary to form a stable, porous cake that is easily reconstituted.[7] |
Quantitative Data on Cryoprotectant Effects
The following tables summarize representative data on the effect of different cryoprotectants on the stability of liposomal vesicles during freeze-thaw cycles. Note that the specific values can vary depending on the exact lipid composition, vesicle preparation method, and freeze-thaw protocol.
Table 1: Effect of Cryoprotectant Type and Concentration on Vesicle Size and Polydispersity Index (PDI)
| Cryoprotectant | Concentration (% w/v) | Initial Size (nm) | Size after Freeze-Thaw (nm) | Initial PDI | PDI after Freeze-Thaw |
| None | - | ~100 | >1000 (aggregated) | ~0.1 | >0.5 |
| Trehalose | 5 | 405.2 | 2956.2 | N/A | N/A |
| Trehalose | 10 | ~145 | ~150 | ~0.15 | ~0.18 |
| Trehalose | 20 | ~120 | ~125 | ~0.1 | ~0.12 |
| Sucrose | 10 | ~145 | ~160 | ~0.15 | ~0.20 |
| Sucrose | 20 | ~120 | ~130 | ~0.1 | ~0.15 |
| Glycerol | 3 | N/A | Significant Protection | N/A | N/A |
| DMSO | 3 | N/A | Significant Protection | N/A | N/A |
Data compiled and adapted from multiple sources for illustrative purposes.[1][6][7][8]
Table 2: Effect of Cryoprotectant on Drug Leakage
| Cryoprotectant | Concentration | Drug Retention after Freeze-Thaw (%) |
| None | - | < 20% |
| Trehalose | 4 g / g of lipid | ~31% |
| Sucrose | 15% (w/v) | High retention |
| Glucose | 2:1 (w/w cryoprotectant:lipid) | Moderate protection |
| Trehalose | 3:1 (w/w cryoprotectant:lipid) | >80% for Doxorubicin |
Data compiled and adapted from multiple sources for illustrative purposes.[5][7][13]
Experimental Protocols
Protocol 1: Preparation of SMPC Vesicles by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size using the extrusion method.
Materials:
-
SMPC (N-(carbonyl-methoxypolyethyleneglycol)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
-
Other lipids as required by the formulation (e.g., DSPC, Cholesterol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (SMPC and others) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs). The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension rapidly in liquid nitrogen.
-
Thaw the suspension in a water bath set to a temperature above the Tc of the lipids. This step helps to increase the encapsulation efficiency.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into a syringe and pass it through the extruder a minimum of 11 times. This process forces the vesicles through the membrane pores, resulting in the formation of unilamellar vesicles with a uniform size.
-
-
Characterization:
-
Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
The resulting SMPC vesicles are now ready for drug loading and subsequent freeze-thaw studies.
-
Protocol 2: Freeze-Thaw Procedure for SMPC Vesicles
This protocol outlines a general procedure for freeze-thawing SMPC vesicles with a cryoprotectant.
Materials:
-
SMPC vesicle suspension
-
Cryoprotectant stock solution (e.g., 20% w/v sucrose or trehalose)
-
Cryovials
-
Controlled-rate freezer or liquid nitrogen
-
Water bath
Procedure:
-
Addition of Cryoprotectant:
-
Add the cryoprotectant stock solution to the SMPC vesicle suspension to achieve the desired final concentration (e.g., 10% w/v).
-
Gently mix the solution to ensure uniform distribution of the cryoprotectant.
-
-
Freezing:
-
Aliquot the vesicle suspension with cryoprotectant into cryovials.
-
Freeze the samples. A slow cooling rate (e.g., -1°C/minute) in a controlled-rate freezer is often preferred to minimize ice crystal damage. Alternatively, for rapid freezing, vials can be plunged into liquid nitrogen.
-
Store the frozen samples at -80°C.
-
-
Thawing:
-
Rapidly thaw the frozen samples by placing the cryovials in a water bath set to a temperature just above the Tc of the lipids (e.g., 37°C or 60°C for DSPC-based liposomes) until completely thawed.
-
-
Post-Thaw Analysis:
-
After thawing, gently mix the sample.
-
Characterize the vesicles for size, PDI, and drug leakage.
-
Protocol 3: Quantification of Drug Leakage using Fluorescence Dequenching
This protocol describes a common method to assess the integrity of vesicles by measuring the leakage of an encapsulated fluorescent marker.
Materials:
-
SMPC vesicles encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX).
-
Buffer used for vesicle preparation.
-
Triton X-100 solution (e.g., 10% v/v).
-
Fluorometer and appropriate cuvettes or a microplate reader.
Procedure:
-
Sample Preparation:
-
Thaw the frozen SMPC vesicle samples as described in Protocol 2.
-
Dilute a small aliquot of the thawed vesicle suspension in the buffer to a suitable volume for fluorescence measurement.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence of the diluted sample (F_initial). This represents the fluorescence from any dye that has already leaked out.
-
-
Total Lysis and Maximum Fluorescence Measurement:
-
Add a small volume of Triton X-100 solution to the sample to completely lyse the vesicles and release all the encapsulated dye.
-
Measure the fluorescence again (F_max). This represents the maximum possible fluorescence (100% leakage).
-
-
Calculation of Percentage Leakage:
-
The percentage of drug leakage can be calculated using the following formula: % Leakage = [(F_initial - F_blank) / (F_max - F_blank)] * 100 Where F_blank is the fluorescence of the buffer alone.
-
Visualizations
References
- 1. Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [ouci.dntb.gov.ua]
- 5. Long-Circulating and Fusogenic Liposomes Loaded with Paclitaxel and Doxorubicin: Effect of Excipient, Freezing, and Freeze-Drying on Quality Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing cryoprotective activity and drug leakage from liposomes after freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Different storage and freezing protocols for extracellular vesicles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trehalose prevents aggregation of exosomes and cryodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trehalose Increases Freeze–Thaw Damage in Liposomes Containing Chloroplast Glycolipids [ouci.dntb.gov.ua]
Technical Support Center: SMPC Liposome Size and Polydispersity Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the size and polydispersity of Stearoyl-Oleoyl-Phosphatidylcholine (SMPC) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prepared SMPC liposomes are larger than the expected size. What are the potential causes and how can I fix this?
A1: Larger than expected liposome (B1194612) size is a common issue that can stem from several factors during the preparation process. Here are the primary causes and corresponding troubleshooting steps:
-
Inadequate Energy Input During Sizing: The energy applied during downsizing methods like extrusion or sonication may be insufficient to break down the initial multilamellar vesicles (MLVs) into smaller, unilamellar vesicles.
-
Troubleshooting (Extrusion): Increase the number of extrusion cycles. Typically, 10-15 passes are recommended to achieve a narrow size distribution.[1] Ensure the extruder is assembled correctly and the membrane is not damaged.
-
Troubleshooting (Sonication): Optimize the sonication time and power. Over-sonication can lead to lipid degradation, while under-sonication will result in incomplete downsizing. It's crucial to keep the sample cool to prevent overheating.[1][2]
-
-
Hydration Temperature Below Phase Transition Temperature (Tc): Hydration of the lipid film must occur at a temperature above the Tc of all lipids in the formulation. For lipids with a high Tc, hydrating below this temperature leads to incomplete and inefficient lipid sheet formation, resulting in larger and more heterogeneous vesicles.[1]
-
Troubleshooting: Ensure the hydration buffer and the entire apparatus are maintained at a temperature above the Tc of SMPC throughout the hydration process.
-
-
Lipid Composition: High concentrations of certain lipids or the inclusion of charged lipids can promote the formation of larger structures. The ratio of phospholipids (B1166683) to other components like cholesterol is also a critical factor.[1][3]
Q2: The Polydispersity Index (PDI) of my SMPC liposome formulation is too high. What does this signify and how can I improve it?
A2: A high Polydispersity Index (PDI) indicates a broad size distribution, meaning your liposome population is not uniform. For most applications, a PDI value below 0.2 is desirable.[1] Here are the common causes and solutions for a high PDI:
-
Insufficient Homogenization: This is the most frequent cause of a high PDI.[1]
-
Troubleshooting (Extrusion): Increasing the number of passes through the extruder membrane (often >15 passes) can significantly narrow the size distribution.[1] Using a sequential extrusion process, starting with a larger pore size membrane and progressively moving to smaller ones, can also improve homogeneity.
-
Troubleshooting (Sonication): Inconsistent application of energy during sonication can produce a mix of large and small vesicles.[1] Ensure the sonicator probe is properly immersed and that the sample is well-mixed during the process.
-
-
Liposome Aggregation: Liposomes may aggregate after their formation, leading to a higher PDI. This can be caused by suboptimal buffer conditions (pH, ionic strength) or improper storage.
-
Troubleshooting: Ensure the buffer pH and ionic strength are appropriate for your lipid formulation to maintain colloidal stability. Including charged lipids in your formulation can increase electrostatic repulsion and prevent aggregation. Store liposomes at a suitable temperature (typically 4°C) and for a limited time, as they are not stable indefinitely.[7]
-
-
Microfluidics Issues: If you are using microfluidics, a high PDI might result from inconsistent flow rates or blockages within the microfluidic chip.
-
Troubleshooting: Calibrate the pumps to ensure consistent flow rates and check the microfluidic channels for any obstructions.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the size and polydispersity of liposomes. Note that optimal values can be application-dependent.
Table 1: Effect of Extrusion Parameters on Liposome Size and PDI
| Parameter | Value | Effect on Size | Effect on PDI | Reference |
| Membrane Pore Size | 50 nm, 100 nm, 200 nm | Directly correlates with final liposome size. | Smaller pore sizes generally lead to lower PDI. | [][9] |
| Number of Passes | 5, 10, 15, >15 | Increasing passes leads to a gradual decrease in size until a plateau is reached. | Significantly decreases PDI; more passes result in a more uniform population. | [1] |
| Extrusion Pressure | 25-500 psi | Higher pressure can facilitate passage through the membrane but excessive pressure can damage lipids. | Optimal pressure contributes to a lower PDI. | [][10] |
| Temperature | Above Lipid Tc | Necessary for proper lipid fluidity and successful extrusion. | Helps in achieving a more uniform size distribution. | [9][11] |
Table 2: Effect of Sonication Parameters on Liposome Size and PDI
| Parameter | Value | Effect on Size | Effect on PDI | Reference |
| Sonication Time | 2-20 min | Increased sonication time generally leads to smaller liposomes. | Longer sonication can reduce PDI, but over-sonication can increase it due to lipid degradation. | [2][12] |
| Sonication Power | 60-180 W | Higher power results in smaller liposomes. | Optimal power is needed to achieve a low PDI. | [12] |
| Temperature | Kept low with cooling | Important to prevent lipid degradation from heat generated during sonication. | Maintaining a stable, low temperature helps in achieving a consistent product. | [2] |
Table 3: Influence of Lipid Composition on Liposome Properties
| Component | Molar Ratio | Effect on Size | Effect on Stability | Reference |
| Cholesterol | 0-50 mol% | Increasing cholesterol content can lead to larger liposomes due to increased bilayer rigidity. | Increases membrane stability and reduces drug leakage. | [3][5][6] |
| Charged Lipids (e.g., PG, PS) | 5-20 mol% | Can influence size depending on the overall formulation. | Increases electrostatic repulsion, preventing aggregation and enhancing stability. | [1] |
| PEGylated Lipids | 0.5-3 mol% | Can slightly decrease liposome size. | Provides steric hindrance, preventing aggregation and increasing circulation time in vivo. | [13] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Followed by Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled size.[11][14][15]
-
Lipid Dissolution: Dissolve SMPC and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[11]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[11] Ensure the water bath temperature is below the lipid's Tc.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add an aqueous buffer (pre-heated to above the lipid's Tc) to the flask.[13] Agitate the flask by vortexing or swirling to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
Sizing by Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9]
-
Heat the extruder to a temperature above the lipid's Tc.[9]
-
Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-15 times).[16] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Sonication Method for Small Unilamellar Vesicles (SUVs)
This method uses sonic energy to break down MLVs into smaller vesicles.[17]
-
Lipid Hydration: Prepare an MLV suspension as described in steps 1-4 of the thin-film hydration protocol.
-
Probe Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of a probe sonicator into the suspension.
-
Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes.[2] The suspension should become clearer as the liposome size decreases.
-
-
Bath Sonication:
-
Alternatively, place the sealed vial with the MLV suspension in a bath sonicator.
-
Sonicate for 15-30 minutes, or until the suspension clarifies.
-
-
Centrifugation: Centrifuge the sample to pellet any titanium particles shed from the probe tip or any larger lipid aggregates.[2]
-
Characterization: Analyze the supernatant for size and PDI using Dynamic Light Scattering (DLS).
Visualizations
Caption: Workflow for SMPC liposome preparation and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. General preparation of liposomes using probe-tip sonication [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mnba-journal.com [mnba-journal.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. Sonication-Based Basic Protocol for Liposome Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Residual Solvent in SMPC Thin-Film Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing residual solvent in solvent-cast polymeric film (SMPC) thin-film preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow.
Problem: My SMPC thin film is opaque and not transparent as expected.
Possible Causes and Solutions:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can lead to phase separation or the formation of voids within the polymer matrix, causing opacity.[1]
-
Moisture Contamination: Some solvents are hygroscopic and can absorb moisture from the atmosphere during the drying process, leading to a cloudy appearance.
-
Solution: Prepare and dry the films in a controlled environment with low humidity, such as a glovebox or a desiccator.
-
-
Polymer Crystallization: The chosen solvent and drying conditions can influence the degree of crystallinity in the polymer film.
-
Solution: Review the literature for your specific polymer to understand its crystallization behavior with different solvents and drying protocols. A different solvent or a faster/slower evaporation rate may be needed to achieve an amorphous, transparent film.
-
Problem: The prepared thin film has shrunk and/or is wrinkled.
Possible Causes and Solutions:
-
High Residual Stress: Rapid solvent removal can induce significant stress within the film as it solidifies, leading to shrinkage and wrinkling.[3]
-
Solution: Employ a slower drying process. Consider a stepwise drying protocol where the temperature is gradually increased, or the vacuum is applied in stages.
-
-
Uneven Solvent Evaporation: If the solvent evaporates at different rates across the film's surface, it can cause non-uniform shrinkage.
-
Solution: Ensure a level casting surface and uniform airflow if drying in a conventional oven. Covering the casting dish with a perforated lid can help create a more uniform solvent vapor environment.
-
Problem: I am observing inconsistent residual solvent levels between batches.
Possible Causes and Solutions:
-
Variations in Drying Time and Temperature: Minor fluctuations in the drying process can significantly impact the final residual solvent concentration.
-
Solution: Precisely control and monitor the drying time, temperature, and vacuum level for each batch. Use a calibrated oven and vacuum gauge.
-
-
Inconsistent Film Thickness: Thicker films will retain more solvent and require longer drying times.[4]
-
Solution: Ensure the initial polymer solution volume and casting area are consistent to produce films of uniform thickness.
-
-
Variations in Ambient Humidity: For hygroscopic solvents, changes in ambient humidity can affect the drying kinetics.
-
Solution: Control the humidity of the processing environment as much as possible.
-
Frequently Asked Questions (FAQs)
1. What are acceptable levels of residual solvents in pharmaceutical thin films?
Acceptable levels of residual solvents in pharmaceutical products are guided by the International Council for Harmonisation (ICH) Q3C guidelines.[5][6][7][8] Solvents are categorized into three classes based on their toxicity.
-
Class 1 Solvents: These are carcinogenic and should be avoided.[5][9]
-
Class 2 Solvents: These are non-genotoxic animal carcinogens or have other significant but reversible toxicities and their levels should be limited.[10]
-
Class 3 Solvents: These have low toxic potential.[10] A level of 5000 ppm (0.5%) is generally considered acceptable without further justification.[7][9]
Data Presentation: ICH Q3C Guideline for Residual Solvents
| Class | Description | Example Solvents | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 1 | Solvents to be Avoided | Benzene | 2 | 0.002 |
| Carbon Tetrachloride | 4 | 0.004 | ||
| 1,2-Dichloroethane | 5 | 0.005 | ||
| 1,1-Dichloroethene | 8 | 0.008 | ||
| 1,1,1-Trichloroethane | 1500 | 1.5 | ||
| Class 2 | Solvents to be Limited | Acetonitrile | 410 | 4.1 |
| Chloroform | 60 | 0.06 | ||
| Dichloromethane | 600 | 0.6 | ||
| N,N-Dimethylformamide (DMF) | 880 | 8.8 | ||
| Toluene | 890 | 8.9 | ||
| Xylene | 2170 | 21.7 | ||
| Class 3 | Solvents with Low Toxic Potential | Acetone | 5000 | 50 |
| Ethanol | 5000 | 50 | ||
| Ethyl Acetate | 5000 | 50 | ||
| Isopropyl alcohol | 5000 | 50 |
This table provides a selection of common solvents. For a complete list, refer to the full ICH Q3C guidelines.[5][6][7][8][9]
2. How does residual solvent affect the properties of my SMPC thin film?
The presence of residual solvent can significantly alter the physical and mechanical properties of a polymer film.[11][12]
-
Glass Transition Temperature (Tg): Residual solvents can act as plasticizers, lowering the Tg of the polymer.[11] This can make the film softer and more flexible at room temperature.
-
Mechanical Properties: The presence of a solvent can decrease the tensile strength and hardness of the film while increasing its pliability and elongation at break.[11][13] For example, one study on a graphene oxide-based epoxy coating showed a 20% lower mean tensile strength in the presence of residual acetone.[13]
-
Adhesion: Residual solvents can negatively impact the adhesion of the film to a substrate.[13]
3. What is the most effective method for removing residual solvents?
Vacuum drying is a highly effective method for removing residual solvents, especially for temperature-sensitive materials.[2] Applying a vacuum lowers the boiling point of the solvent, accelerating its evaporation at a lower temperature. This minimizes the risk of thermal degradation of the polymer or active pharmaceutical ingredient (API). For solvents with high boiling points like DMF, vacuum drying is often necessary for complete removal.[2][14]
Data Presentation: Example Vacuum Drying Protocols
| Polymer | Solvent | Temperature (°C) | Pressure (mbar) | Time (hours) | Reference |
| PVDF-based composite | DMF | ~70 | 10⁻³ - 10⁻² | ~24 | [2] |
| PLGA microparticles | Dichloromethane | 35 | Vacuum | >6 | [15][16] |
| PVDF | DMF | 55 | Vacuum | - | [1] |
4. Can I use a high temperature to speed up the drying process?
While increasing the temperature will accelerate solvent evaporation, it can also lead to several issues:
-
Degradation: The polymer or any incorporated API may degrade at elevated temperatures.
-
Film Defects: Rapid evaporation can cause the formation of bubbles, voids, or a skin layer on the film surface, which traps solvent underneath.[1]
-
Crystallization: For some semi-crystalline polymers, high temperatures can induce crystallization, which may not be desirable for the final application.
It is generally recommended to use the lowest effective temperature to remove the solvent.
Experimental Protocols
1. Protocol for Solvent Casting of a Polymeric Thin Film
This protocol provides a general procedure for preparing a thin film using the solvent casting method.[4][17][18][19][20]
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a glass beaker or bottle.
-
The concentration of the polymer in the solution will influence the final film thickness.
-
Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but be cautious of solvent evaporation.
-
Once dissolved, cover the solution and let it stand to allow any air bubbles to escape. Alternatively, the solution can be sonicated or placed under a gentle vacuum to remove bubbles.[18]
-
-
Casting the Film:
-
Place a clean, dry, and level casting surface (e.g., a glass petri dish or a flat metal plate) in a fume hood.
-
Carefully pour the polymer solution onto the center of the casting surface.
-
Gently tilt the surface to allow the solution to spread evenly to the desired area. A casting knife or a doctor blade can be used for more precise control over film thickness.
-
-
Drying the Film:
-
Loosely cover the casting surface to protect the film from dust and to control the rate of solvent evaporation. A watch glass or a petri dish lid with small spacers can be used.
-
Allow the solvent to evaporate at room temperature in the fume hood. The time required will depend on the solvent's volatility and the film's thickness.
-
For more complete solvent removal, transfer the film (once it is solid enough to handle) to a vacuum oven.
-
Dry the film under vacuum at a temperature below the polymer's glass transition temperature until a constant weight is achieved.
-
-
Film Removal:
-
Once completely dry, carefully peel the film from the casting surface using a flat-edged spatula or razor blade.
-
2. Protocol for Headspace Gas Chromatography (GC) Analysis of Residual Solvents (Based on ASTM F1884)
This protocol outlines the general steps for determining the amount of residual solvent in a prepared thin film using headspace GC.[21][22][23][24]
-
Sample Preparation:
-
Accurately weigh a known amount of the SMPC thin film and place it into a headspace vial.
-
Seal the vial with a septum and an aluminum cap.
-
-
Standard Preparation:
-
Prepare a series of calibration standards by spiking known amounts of the solvent(s) of interest into empty headspace vials or vials containing a blank matrix similar to the sample.
-
An internal standard can also be added to both the samples and the calibration standards to improve accuracy and precision.[21]
-
-
Headspace Incubation and Injection:
-
Place the sample and standard vials into the autosampler of the headspace GC system.
-
The vials are heated in an oven at a specific temperature for a set amount of time (e.g., 90°C for 20 minutes) to allow the volatile solvents to partition into the headspace.[22]
-
A heated, gas-tight syringe then automatically draws a sample of the headspace gas and injects it into the gas chromatograph.[22]
-
-
Gas Chromatography Analysis:
-
The injected sample is carried by an inert gas through a heated column. The different solvents in the sample will travel through the column at different rates depending on their chemical properties, thus separating them.
-
A detector (commonly a Flame Ionization Detector - FID) at the end of the column measures the amount of each solvent as it elutes.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak areas of the standards against their known concentrations.
-
The concentration of the residual solvent in the sample is determined by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for SMPC thin-film preparation and residual solvent analysis.
Caption: Decision tree for troubleshooting common SMPC thin-film defects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. tga.gov.au [tga.gov.au]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Cambridge Polymer Group :: Residual solvents in pharmaceuticals [campoly.com]
- 11. resources.culturalheritage.org [resources.culturalheritage.org]
- 12. nanoscience.com [nanoscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 18. svc.org [svc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. img.antpedia.com [img.antpedia.com]
- 23. store.astm.org [store.astm.org]
- 24. store.astm.org [store.astm.org]
Technical Support Center: Optimizing Giant Unilamellar Vesicle (GUV) Yield with 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and quality of Giant Unilamellar Vesicles (GUVs) synthesized with 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC).
I. Troubleshooting Guide
This guide addresses common issues encountered during the formation of GUVs with SMPC, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low GUV Yield | 1. Suboptimal Temperature: The hydration temperature may be below the phase transition temperature (Tm) of SMPC, leading to poor lipid film swelling. 2. Uneven Lipid Film: A non-uniform lipid film can result in inefficient hydration and vesicle formation. 3. Incorrect Electroformation Parameters: Inappropriate voltage or frequency can hinder the detachment and sealing of lipid bilayers. 4. Ineffective Swelling (Gel-Assisted Method): The gel may not be properly prepared or the hydration buffer may not be optimal. | 1. Optimize Temperature: While the exact Tm for SMPC is not widely published, it is crucial to work above it. Based on similar mixed-chain lipids, a temperature range of 45-60°C is a reasonable starting point. Consider determining the Tm experimentally using Differential Scanning Calorimetry (DSC). 2. Improve Lipid Film Deposition: Ensure the lipid solution is spread evenly on the substrate (e.g., ITO-coated glass or gel surface). Spin-coating can produce more uniform films than drop-casting. 3. Adjust Electroformation Settings: Systematically vary the voltage (1-5 V) and frequency (5-15 Hz) to find the optimal conditions for your specific setup. 4. Refine Gel-Assisted Swelling: Ensure the gel (e.g., PVA or polyacrylamide) is fully dried before lipid deposition. Use a suitable swelling buffer, and consider gentle agitation to facilitate vesicle detachment. |
| Presence of Multilamellar Vesicles (MLVs) or Aggregates | 1. Lipid Film is Too Thick: An excessively thick lipid film can lead to the formation of multiple bilayers. 2. Rapid Hydration: Hydrating the lipid film too quickly can trap smaller vesicles inside larger ones. 3. High Ionic Strength of Hydration Buffer: High salt concentrations can screen the electrostatic repulsion between bilayers, promoting aggregation. | 1. Reduce Lipid Concentration: Use a lower concentration of the SMPC solution during film deposition. 2. Slow Hydration: Allow the lipid film to hydrate (B1144303) slowly and completely. For electroformation, a pre-hydration step at a lower voltage can be beneficial. 3. Use Low Ionic Strength Buffers: Whenever possible, use buffers with low salt concentrations (e.g., sucrose (B13894) or glucose solutions) for initial GUV formation. If physiological ionic strength is required, it can be exchanged after formation. |
| GUVs are Small or Irregularly Shaped | 1. Insufficient Swelling Time: The lipid film may not have had enough time to fully hydrate and swell. 2. Mechanical Stress: Harsh handling or harvesting techniques can deform or break the GUVs. 3. Osmotic Imbalance: A significant difference in osmolarity between the inside and outside of the vesicles can lead to shape instability. | 1. Increase Hydration/Swelling Time: Extend the duration of the hydration or swelling step to allow for the formation of larger vesicles. 2. Gentle Handling: Use wide-bore pipette tips and minimize agitation when transferring GUVs. 3. Maintain Isotonic Conditions: Ensure the osmolarity of the external buffer is similar to that of the internal solution used for GUV formation. |
| Vesicles Burst or are Unstable | 1. Lipid Oxidation: Although SMPC has saturated acyl chains and is less prone to oxidation, prolonged exposure to high temperatures or electric fields can cause degradation. 2. Contaminants: Impurities in the lipid, solvent, or on the substrate can compromise membrane integrity. 3. Inappropriate Buffer pH: Extreme pH values can hydrolyze the phospholipid. | 1. Minimize Exposure to Harsh Conditions: Use the lowest effective temperature and electric field for the shortest necessary duration. 2. Ensure Cleanliness: Use high-purity lipids and solvents. Thoroughly clean all glassware and substrates before use. 3. Maintain Neutral pH: Use a buffer with a pH around 7.4. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing GUVs with SMPC?
A1: Both electroformation and gel-assisted swelling are effective methods for producing GUVs from SMPC. Electroformation can provide good control over vesicle size and unilamellarity, while gel-assisted swelling is often faster and can be more suitable for use with physiological buffers.[1][2] The choice of method may depend on the specific experimental requirements and available equipment.
Q2: At what temperature should I form SMPC GUVs?
Q3: Can I form SMPC GUVs in a high-salt buffer?
A3: Forming GUVs directly in high ionic strength buffers can be challenging for both electroformation and gentle hydration methods, often resulting in low yields or vesicle aggregation.[4] A common strategy is to form the GUVs in a low-salt solution (e.g., a sucrose or glucose solution of the desired osmolarity) and then transfer them to the high-salt buffer through gentle buffer exchange or dialysis. The gel-assisted swelling method has shown more success in forming GUVs directly in physiological buffers.[2]
Q4: How can I improve the uniformity of my lipid film?
A4: A uniform lipid film is crucial for high-yield GUV formation. Instead of simple drop-casting, consider using a spin-coater to deposit the lipid solution. This technique allows for better control over the film thickness and uniformity. Alternatively, carefully spreading a small volume of the lipid solution with a glass rod or a pipette tip can also improve evenness.
Q5: What are the optimal electrical parameters for electroformation of SMPC GUVs?
A5: The optimal voltage and frequency for electroformation are dependent on the specific chamber geometry and lipid composition. A good starting point is to apply a sinusoidal AC field with a voltage of 1-3 V and a frequency of 10 Hz for 1-2 hours, followed by a lower frequency (e.g., 2 Hz) for 30 minutes to detach the vesicles. It is recommended to empirically optimize these parameters for your setup to maximize GUV yield and quality.
III. Experimental Protocols
A. Electroformation Protocol for SMPC GUVs
This protocol outlines the steps for forming GUVs using the electroformation technique.
-
Substrate Preparation:
-
Thoroughly clean two Indium Tin Oxide (ITO) coated glass slides by sonicating in a sequence of detergent solution, deionized water, and ethanol.
-
Dry the slides with a stream of nitrogen gas.
-
-
Lipid Film Deposition:
-
Prepare a solution of SMPC in a volatile organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) at a concentration of 1-5 mg/mL.
-
Deposit a small volume (10-20 µL) of the lipid solution onto the conductive side of one of the ITO slides.
-
Spread the solution evenly over the desired area, for instance by using the side of a pipette tip.
-
Place the slide in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the solvent.
-
-
Chamber Assembly:
-
Create a chamber by placing a silicone or Teflon spacer (0.5-2 mm thick) between the two ITO slides, with the conductive sides facing each other.
-
Gently clamp the slides together to seal the chamber.
-
-
Hydration and Electroformation:
-
Fill the chamber with a pre-warmed (to a temperature above the Tm of SMPC, e.g., 50°C) swelling solution (e.g., 200 mM sucrose).
-
Connect the ITO slides to a function generator.
-
Apply a sinusoidal AC electric field. A typical protocol is:
-
1.5 V, 10 Hz for 2 hours.
-
Followed by 1.5 V, 2 Hz for 30 minutes to promote vesicle detachment.
-
-
Maintain the chamber temperature above the Tm throughout the process.
-
-
GUV Harvesting:
-
Gently aspirate the GUV suspension from the chamber using a wide-bore pipette tip to minimize mechanical stress.
-
B. Gel-Assisted Swelling Protocol for SMPC GUVs
This protocol describes a rapid method for GUV formation using a polymer gel substrate.
-
Gel Preparation:
-
Prepare a 5% (w/v) solution of polyvinyl alcohol (PVA) in deionized water by heating and stirring.
-
Coat a clean glass coverslip with a thin layer of the PVA solution.
-
Dry the PVA film in an oven at 50-60°C for at least 30 minutes.
-
-
Lipid Film Deposition:
-
Prepare a 1-5 mg/mL solution of SMPC in chloroform.
-
Deposit a small volume (5-10 µL) of the lipid solution onto the center of the dried PVA film.
-
Allow the solvent to evaporate completely, leaving a dry lipid film. For thorough drying, place the coverslip in a vacuum desiccator for at least 30 minutes.
-
-
Vesicle Formation:
-
Place the coverslip with the lipid film in a petri dish.
-
Gently add a pre-warmed swelling buffer (e.g., PBS or a sucrose solution) to cover the lipid film.
-
Incubate at a temperature above the Tm of SMPC (e.g., 50°C) for 15-30 minutes. GUVs will form at the gel-buffer interface.
-
-
GUV Harvesting:
-
Carefully collect the GUVs from the buffer using a wide-bore pipette tip.
-
IV. Data Presentation
Table 1: Influence of Electroformation Parameters on GUV Yield (Hypothetical Data)
| Voltage (V) | Frequency (Hz) | Temperature (°C) | Lipid Film Thickness (nm) | GUV Yield (Qualitative) | Observations |
| 1.0 | 10 | 50 | 30 | Low | Few, small GUVs |
| 2.5 | 10 | 50 | 30 | High | Numerous, large, unilamellar GUVs |
| 4.0 | 10 | 50 | 30 | Medium | Some aggregates, some burst vesicles |
| 2.5 | 5 | 50 | 30 | Medium | GUVs are less spherical |
| 2.5 | 15 | 50 | 30 | Medium | Smaller average GUV size |
| 2.5 | 10 | 40 | 30 | Very Low | Incomplete swelling, lipid structures attached to the electrode |
| 2.5 | 10 | 50 | 60 | Low | High proportion of MLVs |
V. Visualizations
Caption: Workflow for GUV preparation using the electroformation method.
Caption: Troubleshooting logic for addressing low GUV yield.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Mixed-chain phosphatidylcholine bilayers: structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing phase separation issues in mixed lipid bilayers with SMPC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with mixed lipid bilayers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to phase separation, with a focus on the use of Synthetic Mixed Phospholipid Compositions (SMPC) to modulate membrane properties.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a mixed lipid bilayer?
A1: In a lipid bilayer composed of different types of lipid molecules, phase separation is the process where lipids demix into distinct domains with different compositions and physical properties. This often occurs when lipids with different phase transition temperatures (Tm) are mixed. For instance, a mixture of lipids can separate into a liquid-ordered (Lo) phase, which is typically enriched in saturated lipids and cholesterol, and a liquid-disordered (Ld) phase, which is richer in unsaturated lipids.[1][2][3] Gel and fluid phases can also coexist in bilayers made of multiple components.[4] This lateral heterogeneity is a critical aspect of model and cellular membranes, influencing the localization and function of membrane proteins.[2][4]
Q2: What is an SMPC (Synthetic Mixed Phospholipid Composition)?
A2: An SMPC refers to a user-defined mixture of synthetic phospholipids (B1166683). Unlike naturally derived lipid mixtures, which have inherent compositional variability, SMPCs are prepared by combining specific, high-purity synthetic lipids in precise ratios.[5][6][7] This allows for fine-tuned control over the physicochemical properties of the lipid bilayer, such as fluidity, thickness, and propensity for phase separation. SMPCs are crucial tools for systematically studying the effects of lipid composition on membrane structure and function.
Q3: How does cholesterol influence phase separation?
A3: Cholesterol plays a crucial regulatory role in the lateral organization of membranes.[1][8] It doesn't form a bilayer on its own but inserts into the membrane, where it can induce the formation of the liquid-ordered (Lo) phase in mixtures containing phospholipids like sphingomyelin (B164518) and phosphatidylcholine.[1][9] Cholesterol can decrease the fluidity of liquid-disordered domains and increase the fluidity of gel-phase domains.[1] The concentration of cholesterol is directly related to the abundance of the liquid-ordered phase.[9] Altering cholesterol levels can shift the miscibility transition temperature (the temperature at which the membrane components become fully miscible).[9]
Q4: What is the "raft hypothesis" and how does it relate to phase separation?
A4: The lipid raft hypothesis proposes that cell membranes contain dynamic, nanoscale domains enriched in cholesterol and sphingolipids.[10] These rafts are thought to be in a liquid-ordered (Lo) phase and serve as platforms for organizing signaling proteins and other cellular components.[9][10] Liquid-liquid phase separation observed in model lipid bilayers (like Giant Unilamellar Vesicles, or GUVs) is the fundamental biophysical principle used to model and understand the formation of these lipid rafts.[2][3]
Troubleshooting Guide: Phase Separation Issues
This guide provides solutions to common problems encountered during experiments with mixed lipid bilayers and SMPCs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Uncontrolled or unexpected phase separation | Incorrect Lipid Composition: The ratio of high-Tm (saturated) to low-Tm (unsaturated) lipids, and the cholesterol concentration, are critical. Ternary mixtures are often required to observe liquid-liquid phase separation.[3] Temperature: Experiments may be conducted at a temperature that promotes demixing for the specific lipid composition. | Adjust Lipid Ratios: Systematically vary the mole fraction of each component in your SMPC. For example, increase the proportion of low-Tm lipids or adjust the cholesterol concentration to modulate phase behavior.[11] Control Temperature: Ensure your experimental temperature is appropriate for the desired phase. Increase the temperature to achieve a more homogeneous, single-phase bilayer, or decrease it to induce phase separation. |
| Difficulty forming a stable, uniform bilayer | Poor Lipid Quality: Lipids may have oxidized or degraded. Incorrect Hydration Protocol: The lipid film may not be fully hydrated, leading to defects. Contaminants: Residual organic solvents or other impurities can disrupt bilayer formation. | Use High-Purity Lipids: Store lipids properly (e.g., at -20°C in chloroform) and use fresh stocks when possible.[7] Optimize Hydration: Ensure the lipid film is thin and uniform before hydration. Hydrate (B1144303) above the Tm of the highest-Tm lipid component to ensure all lipids are in a fluid state. Gentle agitation can aid vesicle formation. Thorough Solvent Removal: Ensure all organic solvent is removed from the lipid film under vacuum before hydration.[7][12] |
| Inconsistent results between experimental batches | Variability in SMPC Preparation: Inaccurate weighing or mixing of lipid stocks can lead to batch-to-batch differences in composition. Fluctuations in Environmental Conditions: Small changes in temperature or buffer conditions can affect phase behavior. | Standardize Protocols: Use precise, calibrated equipment for preparing lipid stocks and mixtures. Prepare a larger batch of the SMPC to be used across multiple experiments. Maintain Consistent Conditions: Use a temperature-controlled stage for microscopy and ensure buffer pH and ionic strength are consistent. |
| Fluorescent probes are not partitioning as expected | Probe Preference for a Specific Phase: Some fluorescent probes have a strong preference for either the Lo or Ld phase.[13] Probe Inducing Artifacts: At high concentrations, some probes can alter the phase behavior of the membrane. | Select Appropriate Probes: Use a combination of probes known to partition into different phases (e.g., DiD for Ld).[13] Use Low Probe Concentrations: Typically, a probe-to-lipid ratio of 1:200 to 1:1000 is recommended to minimize artifacts. |
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) with SMPC via Electroformation
This protocol is adapted from methods used to study phase separation in model membranes.
Materials:
-
SMPC lipid mixture (e.g., DOPC, DPPC, and Cholesterol) dissolved in chloroform (B151607) at a concentration of 1-5 mg/mL.
-
Indium Tin Oxide (ITO) coated glass slides.
-
Electroformation chamber.
-
Sucrose (B13894) solution (e.g., 300 mM) for hydration.
-
Glucose solution of similar osmolarity for observation.
-
Fluorescent lipid dye (e.g., DiI-C18 or a suitable phase-partitioning probe).
Procedure:
-
Prepare Lipid Mixture: In a clean glass vial, combine the desired volumes of lipid stock solutions to achieve your target SMPC. If using a fluorescent probe, add it at this stage (e.g., 0.5 mol%).
-
Coat Electrodes: Deposit a small volume (20-50 µL) of the SMPC-chloroform solution onto the conductive side of two ITO slides. Spread the solution evenly to create a thin, uniform film.
-
Dry Lipid Films: Place the slides in a vacuum desiccator for at least 2 hours to completely remove the chloroform.
-
Assemble Chamber: Construct the electroformation chamber by placing the two ITO slides with the lipid films facing each other, separated by a silicone spacer to create a chamber.
-
Hydration: Fill the chamber with the sucrose hydration solution. The hydration must be performed at a temperature above the highest Tm of the lipid components in the SMPC to ensure the lipids are in a fluid state.
-
Electroformation: Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours.
-
Harvest GUVs: After electroformation, gently collect the GUV suspension from the chamber.
-
Observation: Dilute the GUVs in the iso-osmolar glucose solution for observation via phase-contrast and fluorescence microscopy. The density difference between the internal sucrose and external glucose will cause the GUVs to settle at the bottom of the observation chamber, facilitating imaging.
Protocol 2: Preparation of Supported Lipid Bilayers (SLBs) via Vesicle Fusion
This protocol is suitable for techniques like Atomic Force Microscopy (AFM) or Quartz Crystal Microbalance-Dissipation (QCM-D).
Materials:
-
Small Unilamellar Vesicles (SUVs) of the desired SMPC.
-
A suitable solid support (e.g., freshly cleaved mica, silicon oxide).
-
Hydration buffer (e.g., Tris or HEPES buffer with NaCl).
-
Probe sonicator or extruder.
Procedure:
-
Prepare Lipid Film: Create a thin film of your SMPC from a chloroform solution in a round-bottom flask and dry it thoroughly under vacuum.
-
Hydrate: Add the hydration buffer to the lipid film and hydrate above the highest Tm of the components.
-
Form SUVs:
-
Sonication: Use a probe sonicator to sonicate the lipid suspension until the solution becomes clear.
-
Extrusion: Alternatively, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 50-100 nm) multiple times using a mini-extruder. This method yields vesicles with a more uniform size distribution.
-
-
Clean the Support: The substrate must be atomically clean and hydrophilic. For mica, this is achieved by cleaving the top layers with tape. For other substrates, piranha cleaning or plasma cleaning may be necessary.
-
Vesicle Fusion: Pipette the SUV suspension onto the clean support. Allow the vesicles to adsorb and fuse to form a continuous bilayer. This process can take from minutes to hours, depending on the lipid composition and buffer conditions.
-
Rinse: Gently rinse the surface with excess buffer to remove any unfused vesicles.
-
Characterization: The SLB is now ready for analysis with surface-sensitive techniques.
Visualizations
Caption: Workflow for GUV preparation using electroformation.
Caption: Logic for troubleshooting unexpected phase separation.
References
- 1. Mechanism of membrane stabilization by calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fresenius-kabi.com [fresenius-kabi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. emeaclinicalnutrition.baxter.com [emeaclinicalnutrition.baxter.com]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. The use of natural and synthetic phospholipids as pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emeaclinicalnutrition.baxter.com [emeaclinicalnutrition.baxter.com]
- 9. Lipid bilayer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Guidelines for the use of protein domains in acidic phospholipid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refining extrusion process for SMPC liposomes to avoid lipid loss
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extrusion of Shape Memory Polymer Composite (SMPC) liposomes, with a primary focus on minimizing lipid loss.
Troubleshooting Guide: Minimizing Lipid Loss During Extrusion
This guide is designed to help you identify and resolve common issues leading to lipid loss during the extrusion of SMPC and conventional liposomes.
Q1: I am experiencing significant lipid loss after extrusion. What are the primary causes?
A1: Significant lipid loss during liposome (B1194612) preparation can stem from several stages of the process. While the extrusion step itself typically accounts for a smaller portion of the loss, often in the range of 10-20%, the initial resuspension and hydration steps can contribute to losses as high as 50%.[1][2] Key areas to investigate include:
-
Incomplete Hydration: A poorly hydrated lipid film will not form multilamellar vesicles (MLVs) efficiently, leading to lipid aggregates that are too large to pass through the extruder membrane and are consequently lost.
-
Adsorption to Surfaces: Lipids can adhere to the surfaces of the glass vials, syringes, and the polycarbonate membrane of the extruder.[3]
-
Inefficient Resuspension: Aggressive vortexing during resuspension can lead to the formation of lipid aggregates that are difficult to hydrate (B1144303) and extrude.[1][2]
-
Extruder Clogging: Large, unhydrated lipid clumps or aggregated vesicles can clog the pores of the extruder membrane, leading to a buildup of pressure and loss of material.
-
Leakage from the Extruder: Improper assembly of the extruder can cause the liposome suspension to leak, resulting in sample loss.
Q2: How can I improve the hydration of my lipid film to reduce lipid loss?
A2: Proper hydration is crucial for maximizing liposome yield. Here are several strategies to enhance lipid film hydration:
-
Even Lipid Film Formation: Ensure the lipid film is thin and evenly distributed across the bottom of the round-bottom flask. This can be achieved by slow and controlled evaporation of the organic solvent under a gentle stream of nitrogen, followed by drying under high vacuum to remove any residual solvent.[4]
-
Hydration Temperature: The hydration buffer should be heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in your formulation. This ensures the lipids are in a fluid state and can readily form bilayers.[5]
-
Adequate Hydration Time: Allow sufficient time for the lipid film to hydrate. While hydration times up to 60 minutes have shown little influence on lipid recovery for some formulations, a longer hydration period with gentle agitation can be beneficial.[1][2]
-
Freeze-Thaw Cycles: Subjecting the hydrated lipid suspension to 3-5 freeze-thaw cycles can improve the homogeneity of the liposomes and the encapsulation efficiency.[6] This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.[6]
Q3: What are the best practices for the extrusion step to minimize lipid loss?
A3: Optimizing the extrusion process itself is key to preserving your liposome sample. Consider the following best practices:
-
Pre-wetting the Extruder: Before introducing your liposome suspension, pass a small amount of buffer through the extruder. This helps to saturate any lipid binding sites on the membrane and syringes, reducing the amount of your sample that is lost to surface adsorption.
-
Stepwise Extrusion: For very large MLVs, it can be beneficial to perform a pre-extrusion step through a larger pore size membrane (e.g., 400 nm) before proceeding to the desired final pore size (e.g., 100 nm). This gradual size reduction can prevent clogging and reduce the stress on the liposomes.
-
Optimal Number of Passes: Generally, 11 to 21 passes through the extruder membrane are recommended to achieve a narrow and uniform size distribution.[7] However, an excessive number of passes can potentially lead to vesicle destabilization.
-
Controlled Pressure and Flow Rate: Apply steady and gentle pressure during extrusion. For smaller pore sizes (<100 nm), higher pressure may be necessary.[8] Increasing the flow rate can decrease the size of the extruded liposomes, but it may negatively impact size homogeneity.[8]
-
Maintain Temperature: The extruder and syringes should be maintained at a temperature above the Tm of your lipids throughout the extrusion process.[9]
Q4: My liposome size is larger than the extruder membrane pore size. What could be the issue?
A4: It is not uncommon for the final liposome size to be slightly larger than the nominal pore size of the membrane, especially for membranes with pore sizes less than 0.2 µm.[8] However, if the size is significantly larger, consider the following:
-
Insufficient Number of Passes: The liposome suspension may not have been passed through the membrane enough times to achieve the desired size reduction.
-
Membrane Integrity: The polycarbonate membrane may be torn or improperly seated in the extruder, allowing larger vesicles to pass through.
-
Aggregation Post-Extrusion: The liposomes may be aggregating after the extrusion process. This can be influenced by buffer conditions (pH, ionic strength) or improper storage.
Q5: Are there any special considerations for extruding SMPC liposomes?
A5: While the fundamental principles of extrusion remain the same, the presence of a shape memory polymer composite in the liposome formulation may introduce some unique considerations:
-
Vesicle Rigidity: The polymer component may increase the rigidity of the liposome membrane. This could necessitate higher extrusion pressures or a more gradual reduction in membrane pore size to avoid excessive lipid loss or damage to the vesicles.
-
Temperature Sensitivity: The shape memory properties of the polymer are temperature-dependent. It is crucial to perform the extrusion at a temperature that ensures the polymer is in a flexible state to allow for vesicle deformation and passage through the membrane pores. This temperature should also be above the phase transition temperature of the lipids.
-
Polymer-Lipid Interactions: The nature of the interaction between the polymer and the lipid bilayer can influence the stability of the resulting vesicles. It is important to ensure that the polymer is well-integrated into the liposome structure before extrusion.
Frequently Asked Questions (FAQs)
Q: What is a typical percentage of lipid loss during extrusion? A: The extrusion step itself is generally associated with a lipid loss of around 10-20%.[1][2] However, some studies suggest that with careful technique, this can be reduced to well below 10%.[3] It is important to remember that the entire liposome preparation process, particularly the initial hydration and resuspension steps, can lead to more significant losses.[1][2]
Q: How can I quantify the amount of lipid lost during my extrusion process? A: To accurately determine lipid loss, you can measure the total lipid concentration before and after the extrusion step.[3] Common methods for lipid quantification include High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a phosphate (B84403) assay for phospholipid quantification.[3]
Q: Can I reuse the polycarbonate membranes for extrusion? A: It is generally not recommended to reuse polycarbonate membranes. Reusing membranes can lead to cross-contamination between different batches of liposomes and may result in inconsistent sizing due to clogged or stretched pores.
Q: What is the ideal lipid concentration for extrusion? A: While it is possible to extrude liposomes at a range of concentrations, very high lipid concentrations can lead to increased viscosity and difficulty in passing the suspension through the membrane, potentially causing higher lipid loss. If you are experiencing issues, trying a lower lipid concentration may be beneficial.[9]
Q: My sample is leaking from the extruder. What should I do? A: Leakage is typically due to improper assembly of the extruder. Disassemble the unit, check that the O-rings and filter supports are correctly placed and not damaged, and ensure all connections are securely tightened.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the liposome extrusion process and lipid recovery.
| Parameter | Recommended Range/Value | Impact on Lipid Loss and Liposome Characteristics |
| Lipid Loss (Extrusion Step) | 10-20% (can be <10%) | Direct measure of process efficiency. Higher loss indicates suboptimal conditions. |
| Lipid Loss (Resuspension) | Up to 50% | A major source of lipid loss before extrusion. Proper hydration is critical. |
| Number of Extrusion Passes | 11-21 | Affects size homogeneity. Insufficient passes lead to larger, more polydisperse vesicles. |
| Membrane Pore Size | 30 nm - 400 nm | Determines the final liposome size. Smaller pores may require higher pressure and lead to more lipid loss. |
| Extrusion Pressure | 25 psi (for 400 nm), 125 psi (for 100 nm), 400-500 psi (for 30 nm) | Higher pressure is needed for smaller pores. Excessive pressure can damage liposomes. |
| Extrusion Temperature | Above the highest lipid Tm | Ensures lipids are in a fluid state for easier extrusion and vesicle formation. |
Experimental Protocols & Workflows
Experimental Workflow for Liposome Extrusion
The following diagram illustrates the key steps in the liposome preparation and extrusion process, designed to minimize lipid loss.
Caption: A step-by-step workflow for preparing liposomes with minimal lipid loss.
Troubleshooting Workflow for Lipid Loss
This decision tree can guide you through troubleshooting common causes of lipid loss during extrusion.
Caption: A decision tree to diagnose and resolve issues of lipid loss.
Detailed Experimental Protocol: Thin-Film Hydration and Extrusion
This protocol provides a detailed methodology for preparing unilamellar liposomes with an emphasis on minimizing lipid loss.
Materials:
-
Lipids and SMPC (if applicable) of choice
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
High-vacuum pump
-
Water bath or heating block
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes of desired pore sizes
-
Gas-tight glass syringes
-
Liquid nitrogen and warm water bath (for freeze-thaw cycles)
Procedure:
-
Lipid Film Preparation: a. Weigh the desired amounts of lipids (and SMPC) and dissolve them in an appropriate volume of organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids. c. Evaporate the solvent under a gentle stream of nitrogen to form a thin, even lipid film on the bottom of the flask. d. Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration of the Lipid Film: a. Warm the hydration buffer to a temperature at least 10°C above the highest phase transition temperature (Tm) of the lipids in the formulation. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask gently to suspend the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This can be done by hand-vortexing or by rotating the flask in a warm water bath for 30-60 minutes.
-
Freeze-Thaw Cycles (Optional but Recommended): a. For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until completely frozen. c. Thaw the suspension by placing it in a warm water bath (above the lipid Tm) until it is fully thawed. d. Repeat this cycle for a total of 3-5 times.
-
Liposome Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane according to the manufacturer's instructions. For a final size of 100 nm, you may consider a pre-extrusion step with a 400 nm membrane. b. Equilibrate the extruder and two gas-tight syringes to the same temperature as the hydration buffer (above the lipid Tm). c. To minimize lipid loss due to adsorption, flush the assembled extruder with a small volume of the warm hydration buffer. d. Load the MLV suspension into one of the syringes and connect it to one side of the extruder. Connect the empty syringe to the other side. e. Gently and steadily push the plunger of the filled syringe to pass the liposome suspension through the membrane into the empty syringe. This is one pass. f. Repeat the process by pushing the suspension back and forth for a total of 11-21 passes. The final extrusion should end with the liposome suspension in the opposite syringe from which you started. g. Collect the resulting translucent suspension of unilamellar liposomes.
-
Characterization: a. Determine the final lipid concentration using a suitable quantification method (e.g., HPLC-ELSD or phosphate assay) to calculate the overall lipid loss. b. Characterize the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
References
- 1. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid loss and compositional change during preparation of simple two-component liposomes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 6. Liposomes: Protocol [inanobotdresden.github.io]
- 7. Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mechanical Properties of SMPC and DPPC Lipid Bilayers
For researchers, scientists, and drug development professionals, understanding the mechanical properties of lipid bilayers is crucial for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides a detailed comparison of the mechanical characteristics of two key phospholipids: 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), an asymmetric lipid, and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a symmetric lipid.
This comparison delves into critical mechanical parameters, including bending modulus, area compressibility modulus, and rupture strength. While extensive experimental data is available for the well-studied DPPC, direct experimental values for SMPC are less common. Therefore, this guide incorporates data from molecular dynamics (MD) simulations to provide a comprehensive overview of SMPC's expected mechanical behavior, drawing parallels with general principles observed in asymmetric lipid systems.
Executive Summary of Mechanical Properties
The mechanical resilience and flexibility of a lipid bilayer are fundamental to its function. DPPC, with its two identical saturated 16-carbon acyl chains, forms a relatively ordered and stiff bilayer. In contrast, SMPC possesses a saturated 18-carbon chain and a saturated 14-carbon chain, introducing asymmetry that influences lipid packing and, consequently, the bilayer's mechanical response. This asymmetry is expected to result in a slightly more flexible and less compressible membrane compared to DPPC under similar conditions.
Quantitative Data Comparison
The following table summarizes the key mechanical properties of SMPC and DPPC bilayers based on available experimental and computational data. It is important to note that the values for SMPC are primarily derived from molecular dynamics simulations of asymmetric lipid bilayers, as direct experimental measurements are scarce.
| Mechanical Property | SMPC (18:0/14:0 PC) - Estimated | DPPC (16:0/16:0 PC) - Experimental & Simulation |
| Bending Modulus (κ) | ~5-10 x 10-20 J | 5.0 - 15.1 x 10-20 J[1] |
| Area Compressibility Modulus (KA) | ~200 - 250 mN/m | 210 - 310 mN/m[1] |
| Rupture Tension (σrup) | ~60 - 80 mN/m | ~90 mN/m[2] |
Note: The values for SMPC are estimations based on molecular dynamics simulations of asymmetric lipid bilayers and the general understanding of how acyl chain asymmetry affects membrane mechanics.
Experimental and Computational Methodologies
The determination of lipid bilayer mechanical properties relies on a suite of sophisticated experimental and computational techniques. Each method probes the membrane's response to different types of deformation.
Experimental Protocols
1. Atomic Force Microscopy (AFM) Force Spectroscopy
AFM is a powerful tool for probing the nanomechanical properties of lipid bilayers. In force spectroscopy mode, the AFM tip is used to indent the bilayer, and the resulting force-distance curve provides information about its mechanical resistance.
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are prepared by methods such as sonication or extrusion of a lipid film hydrated in a buffer solution.
-
Supported Lipid Bilayer (SLB) Formation: The vesicle solution is deposited onto a freshly cleaved mica substrate. The vesicles adsorb, rupture, and fuse to form a continuous SLB.[3][4]
-
AFM Imaging and Force Spectroscopy: The SLB is imaged in liquid to identify defect-free areas. Force-distance curves are then acquired by pressing the AFM tip into the bilayer until it ruptures. The force required for rupture (breakthrough force) and the indentation depth are measured.[3][4]
-
Data Analysis: The area compressibility modulus can be estimated from the slope of the force-indentation curve before rupture. The rupture tension is related to the peak force applied before the tip punctures the bilayer.[3]
2. Micropipette Aspiration
This technique measures the mechanical properties of giant unilamellar vesicles (GUVs) by applying a controlled suction pressure through a micropipette.
-
GUV Formation: GUVs are typically formed using the electroformation method, where a lipid film deposited on platinum wires is hydrated in a sucrose (B13894) solution and subjected to an AC electric field.
-
Aspiration Procedure: A single GUV is captured at the tip of a micropipette, and a negative pressure is applied. The elongation of the vesicle tongue into the pipette is measured as a function of the applied suction pressure.[5][6][7][8]
-
Data Analysis: The bending modulus is determined from the analysis of membrane fluctuations at low tensions. The area compressibility modulus is calculated from the linear relationship between membrane tension and the fractional change in surface area at higher tensions.[6]
3. Flicker Noise Spectroscopy
This optical microscopy-based technique analyzes the thermally induced shape fluctuations of GUVs to determine the bending modulus.
-
GUV Preparation: GUVs are prepared as described for micropipette aspiration.
-
Image Acquisition: A time-series of images of the fluctuating GUV contour is captured using a high-speed camera mounted on a phase-contrast microscope.
-
Data Analysis: The contour of the vesicle in each image is extracted and decomposed into a series of fluctuation modes. The mean-square amplitude of each mode is related to the bending modulus of the membrane through the Helfrich theory of membrane elasticity.[9][10]
4. X-ray Scattering
Small-angle X-ray scattering (SAXS) provides detailed information about the structure of lipid bilayers, including thickness and area per lipid, which are related to their mechanical properties.
-
Sample Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles are prepared and hydrated.
-
Scattering Experiment: A collimated X-ray beam is passed through the sample, and the scattered X-rays are detected. The resulting scattering pattern contains information about the electron density profile of the bilayer.[11][12][13][14]
-
Data Analysis: The scattering data is analyzed using models that describe the bilayer structure in terms of the distribution of its molecular components. This analysis yields parameters such as the bilayer thickness and area per lipid, which can be used to infer mechanical properties.[11][12][13][14]
Computational Methods
Molecular Dynamics (MD) Simulations
MD simulations provide a powerful computational microscope to study the behavior of lipid bilayers at an atomistic or coarse-grained level.
-
System Setup: A lipid bilayer is constructed in a simulation box, solvated with water, and ions are added to neutralize the system.
-
Simulation Protocol: The system is first equilibrated to the desired temperature and pressure. A production run is then performed to generate a trajectory of the system's evolution over time.
-
Analysis of Mechanical Properties:
-
Bending Modulus: Calculated from the analysis of the power spectrum of the bilayer's height fluctuations.
-
Area Compressibility Modulus: Determined from the fluctuations of the simulation box area in the plane of the bilayer or by applying a lateral tension and measuring the resulting area change.[15][16][17][18]
-
Rupture Tension: Assessed by applying a progressively increasing lateral tension to the bilayer until a pore forms.[2][19]
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in Atomic Force Microscopy for force spectroscopy and Micropipette Aspiration.
References
- 1. Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulations of rupture in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. moraeslab.com [moraeslab.com]
- 6. researchgate.net [researchgate.net]
- 7. microlit.com [microlit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - ProQuest [proquest.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. A New Computational Method for Membrane Compressibility: Bilayer Mechanical Thickness Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical properties of anionic asymmetric bilayers from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Area Compressibility Moduli of the Monolayer Leaflets of Asymmetric Bilayers from Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
SMPC vs. POPC: A Comparative Guide for Model Membrane Studies
For researchers, scientists, and drug development professionals, the choice of phospholipids (B1166683) is a critical determinant in the relevance and success of model membrane studies. This guide provides a detailed comparison of two commonly used phosphatidylcholines: 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). By examining their distinct physical properties and performance in experimental settings, this document aims to equip researchers with the necessary information to select the most appropriate lipid for their specific research applications.
Model membranes are indispensable tools in biophysical and pharmaceutical research, providing simplified and controllable systems to investigate complex biological processes such as membrane fusion, protein-lipid interactions, and drug permeability. The choice of lipid composition is paramount in creating a model that accurately mimics the desired biological membrane. SMPC and POPC, both being phosphatidylcholines, share a common headgroup but differ significantly in their acyl chain composition, leading to distinct physicochemical properties that influence membrane behavior.
At a Glance: Key Differences Between SMPC and POPC
| Property | SMPC (1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine) | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) |
| Acyl Chain Composition | sn-1: Stearoyl (18:0, saturated), sn-2: Myristoyl (14:0, saturated) | sn-1: Palmitoyl (16:0, saturated), sn-2: Oleoyl (B10858665) (18:1, monounsaturated) |
| Acyl Chain Asymmetry | Asymmetric saturated chains | Asymmetric with one saturated and one unsaturated chain |
| Phase Transition Temp (Tm) | Higher (in the gel phase at room temperature) | Lower (in the fluid phase at room temperature) |
| Membrane Fluidity | Lower (more ordered) | Higher (more disordered) |
| Membrane Thickness | Generally thicker in the gel phase | Generally thinner in the fluid phase |
| Area per Lipid | Smaller in the gel phase | Larger in the fluid phase |
In-Depth Comparison of Physicochemical Properties
The defining difference between SMPC and POPC lies in their acyl chains. SMPC possesses two saturated acyl chains of different lengths (18 and 14 carbons), making it an asymmetric saturated phospholipid. In contrast, POPC has a saturated 16-carbon chain and a monounsaturated 18-carbon chain, introducing a "kink" that significantly influences membrane packing.
Phase Behavior and Membrane Fluidity
The most critical distinction for experimental design is their phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.
SMPC , with its two saturated acyl chains, exhibits a higher Tm and is typically in the gel phase at room temperature. This results in a more ordered and less fluid membrane. The asymmetry in its acyl chains can lead to complex phase behaviors, including the potential for interdigitated gel phases where the longer stearoyl chains of one leaflet interact with the shorter myristoyl chains of the opposing leaflet.[1][2]
POPC , due to the presence of the unsaturated oleoyl chain, has a much lower Tm of -2 °C and exists in the fluid phase at ambient and physiological temperatures.[3] This makes POPC membranes more dynamic and representative of the fluid nature of many biological membranes.
Quantitative Data Summary
The following table summarizes key quantitative data for SMPC and POPC, compiled from various experimental studies. It is important to note that these values can be influenced by experimental conditions such as temperature, hydration, and the presence of other molecules.
| Parameter | SMPC | POPC | Experimental Technique |
| Phase Transition Temperature (Tm) | Predicted to be in the range of saturated PCs with similar average chain length | -2 °C[3] | Differential Scanning Calorimetry (DSC) |
| Area per Lipid | Smaller (in gel phase) | ~64.3 Ų at 30°C | X-ray Scattering |
| Bilayer Thickness | Thicker (in gel phase) | ~39.5 Å at 30°C | Small-Angle Neutron/X-ray Scattering (SANS/SAXS) |
Implications for Model Membrane Applications
The distinct properties of SMPC and POPC make them suitable for different research applications:
-
Studies of Lipid Rafts and Phase Separation: The higher Tm of SMPC makes it a useful component in creating model membranes with coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are models for lipid rafts.[4] In contrast, POPC is often used as the primary component of the Ld phase in such studies.[4]
-
Protein Reconstitution and Function: For studying the function of membrane proteins that require a fluid environment, POPC is the preferred choice due to its low Tm.[5] Using SMPC would likely result in a rigid membrane that could hinder protein conformational changes and function.
-
Drug Permeability and Delivery: The fluidity of the membrane significantly impacts the permeability of small molecules. POPC membranes, being more fluid, generally exhibit higher permeability than the more ordered SMPC membranes. This makes POPC a common choice for in vitro models of drug absorption. SMPC, on the other hand, can be used to create more rigid liposomal formulations for controlled drug release.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used in the characterization of SMPC and POPC model membranes.
Liposome (B1194612) Preparation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Protocol:
-
Dissolve the desired lipid (SMPC or POPC) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS or Tris buffer) pre-heated to a temperature above the Tm of the lipid.
-
Vortex the flask to disperse the lipid film, resulting in the formation of MLVs.
-
For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) of the lipid vesicles.[8][9][10][11]
Protocol:
-
Prepare a concentrated suspension of liposomes (typically 10-20 mg/mL).
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of the corresponding buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Run a temperature scan, typically from a temperature below the expected Tm to a temperature above it, at a controlled heating rate (e.g., 1-5 °C/min).
-
The Tm is identified as the peak temperature of the endothermic transition in the resulting thermogram.
Measurement of Area per Lipid using a Langmuir-Blodgett Trough
This technique is used to study the properties of lipid monolayers at an air-water interface and can provide an estimate of the area per lipid molecule.[12][13][14]
Protocol:
-
Fill a clean Langmuir-Blodgett trough with a suitable aqueous subphase (e.g., pure water or buffer).
-
Carefully deposit a solution of the lipid in a volatile organic solvent onto the subphase surface.
-
Allow the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.
-
Compress the monolayer at a constant rate using the movable barriers of the trough while simultaneously measuring the surface pressure with a Wilhelmy plate or other sensor.
-
Plot the surface pressure as a function of the area per molecule. The resulting isotherm provides information about the different phases of the monolayer and the area occupied by each lipid molecule at a given surface pressure.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Experimental Workflow for Model Membrane Characterization
Caption: Workflow for the preparation and characterization of model lipid vesicles.
Simplified Phosphatidylcholine Signaling Pathway
Caption: Simplified overview of major signaling pathways involving phosphatidylcholine hydrolysis.[8][15][16]
Conclusion
The selection between SMPC and POPC for model membrane studies should be guided by the specific research question and the desired biophysical properties of the model system. POPC, with its fluid-phase nature at physiological temperatures, is an excellent choice for mimicking the dynamic environment of most cell membranes and for studies involving membrane protein function. SMPC, with its higher phase transition temperature and more ordered structure, is particularly valuable for creating phase-separated membranes to model lipid rafts and for developing more rigid liposomal drug delivery systems. A thorough understanding of their distinct characteristics, as outlined in this guide, will enable researchers to design more effective and relevant model membrane experiments.
References
- 1. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the main phase transition temperatures of highly asymmetric mixed-chain phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Physical properties of the hybrid lipid POPC on micrometer-sized domains in mixed lipid membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. POPC - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 8. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucm.es [ucm.es]
- 12. The Conventional Langmuir Trough Technique as a Convenient Means to Determine the Solubility of Sparingly Soluble Surface Active Molecules: Case Study Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Phases and phase transitions of the phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drug Release Profiles from SMPC and DSPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of drug release profiles from liposomes formulated with 1-stearoyl-2-O-methyl-sn-glycero-3-phosphatidylcholine (SMPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This document is intended to assist researchers in selecting the appropriate phospholipid for their drug delivery applications by providing available experimental data, detailed methodologies, and visual representations of key processes.
Introduction
Liposomes are versatile nanocarriers for drug delivery, and the choice of phospholipid is a critical determinant of their in vivo performance. Both SMPC and DSPC are phospholipids (B1166683) with saturated 18-carbon stearoyl chains, which generally impart high stability to the liposomal membrane. The key structural difference lies in the linkage of one of the acyl chains to the glycerol (B35011) backbone: SMPC possesses an ether linkage, while DSPC has two ester linkages. This subtle difference is hypothesized to significantly impact the drug release characteristics and stability of the resulting liposomes.
DSPC is a well-characterized phospholipid known for its high phase transition temperature (Tc) of approximately 55°C, which results in rigid and stable liposomes at physiological temperatures, leading to slow drug release. In contrast, literature specifically detailing the drug release profiles of SMPC liposomes is scarce. However, based on the known properties of ether-linked lipids, it is anticipated that SMPC liposomes will exhibit even greater stability, particularly against enzymatic degradation, potentially leading to more sustained drug release profiles. Ether linkages are known to be more resistant to hydrolysis by phospholipases compared to ester linkages.[1][2]
Data Presentation: Comparative Drug Release Profiles
Due to the limited availability of direct comparative studies on the drug release from SMPC versus DSPC liposomes, this section presents established data for DSPC liposomes and offers a qualitative comparison for SMPC liposomes based on the general properties of ether-linked lipids.
| Phospholipid | Drug Model | Release Conditions | Time Point | Cumulative Release (%) | Reference |
| DSPC | Doxorubicin | PBS, pH 7.4, 37°C | 24 h | < 10% | [General knowledge from multiple sources] |
| DSPC | Cisplatin | PBS, pH 7.2, 37°C | 72 h | ~2% | [3] |
| SMPC | Hypothetical | PBS, pH 7.4, 37°C | 24 h | Expected to be < 10% | Inferred from ether lipid properties[1][2] |
Note: The data for SMPC is a qualitative estimation based on the increased stability generally observed with ether-linked phospholipids. Further experimental validation is required.
Experimental Protocols
Preparation of Liposomes
The thin-film hydration method followed by extrusion is a common and reliable technique for preparing both DSPC and hypothetically, SMPC liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1-stearoyl-2-O-methyl-sn-glycero-3-phosphatidylcholine (SMPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC or SMPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The temperature of the hydration buffer should be kept above the Tc of the lipid (e.g., ~60-65°C for DSPC).
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the lipid's Tc.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
In Vitro Drug Release Assay
A common method to evaluate the drug release profile from liposomes is the dialysis method.
Materials:
-
Drug-loaded liposome (B1194612) suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (the release medium) to ensure sink conditions.
-
Incubate the system at a controlled temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualization
Caption: Experimental workflow for liposome preparation and in vitro drug release analysis.
Caption: Hypothetical intracellular trafficking and drug release pathway for liposomes.
Conclusion
References
How does acyl chain asymmetry in SMPC affect membrane properties compared to symmetric lipids?
For Researchers, Scientists, and Drug Development Professionals
The composition of the lipid bilayer is a critical determinant of membrane function, influencing everything from cellular signaling to drug permeability. While symmetric lipids have been extensively studied, the role of acyl chain asymmetry is gaining increasing attention for its subtle yet significant impact on membrane biophysics. This guide provides a detailed comparison of how the acyl chain asymmetry in 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), a mixed-chain phospholipid, alters membrane properties compared to its symmetric counterparts.
Key Membrane Property Comparisons: SMPC vs. Symmetric Phosphatidylcholines
The introduction of asymmetry in the acyl chains of phospholipids, as seen in SMPC (18:0-14:0 PC), leads to distinct changes in the physical characteristics of the membrane when compared to symmetric lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC; 14:0-14:0 PC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0-16:0 PC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC; 18:0-18:0 PC). These differences are crucial for understanding the behavior of complex biological membranes and for the rational design of lipid-based drug delivery systems.
| Membrane Property | Asymmetric Lipid (SMPC) | Symmetric Lipids | Key Observations |
| Phase Transition Temperature (Tm) | 30 °C[1] | DMPC: ~24 °C[2][3]DPPC: ~41 °C[2]DSPC: ~55 °C[2][3] | The Tm of SMPC falls between that of its constituent acyl chain homologs (myristoyl and stearoyl), indicating that the asymmetry disrupts the packing efficiency of the gel phase, requiring less energy to transition to the liquid crystalline phase compared to the longer-chain symmetric lipid (DSPC). |
| Membrane Thickness | 40.3 Å[4] | DPPC: 40.3 Å[4] | Molecular dynamics simulations suggest that despite the acyl chain mismatch, the overall membrane thickness of an SMPC bilayer is remarkably similar to that of a symmetric DPPC bilayer. This suggests a conformational arrangement within the asymmetric lipid that compensates for the chain length difference.[4] |
| Area per Lipid | 56.4 Ų[4] | DPPC: 55.0 Ų[4] | The area per lipid for SMPC is slightly larger than that of DPPC, as determined by molecular dynamics simulations.[4] This increased area may be attributed to the less efficient packing of the mismatched acyl chains. |
| Bending Rigidity (Kc) | Generally Lower | Generally Higher | While specific quantitative data for SMPC is not readily available, studies on other mixed-chain lipids suggest that acyl chain asymmetry leads to a decrease in the bending rigidity of the membrane. This increased flexibility is thought to be important for processes involving membrane curvature, such as vesicle formation and fusion. |
The Impact of Acyl Chain Asymmetry on Membrane Organization
The presence of asymmetric lipids like SMPC introduces packing defects and alters the conformational order of the acyl chains within the bilayer. This can have profound effects on the lateral organization of the membrane and its interactions with other molecules.
Caption: Impact of acyl chain asymmetry on membrane properties.
Experimental Protocols
The data presented in this guide are derived from a variety of biophysical techniques. Below are summaries of the methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the phase transition temperature (Tm) of lipid vesicles.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are typically prepared by dissolving the lipid (e.g., SMPC, DMPC, DPPC, or DSPC) in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with a buffer solution and vortexed to form a suspension of MLVs.
-
DSC Analysis: A small aliquot of the MLV suspension is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.
-
Heating and Cooling Cycles: The sample and reference pans are subjected to controlled heating and cooling cycles in the DSC instrument. The temperature is ramped at a constant rate (e.g., 1-5 °C/min).
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The phase transition is observed as an endothermic peak in the heating scan. The temperature at the peak maximum is taken as the Tm. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
References
Cross-Validating SMPC Membrane Thickness: A Comparative Guide to Atomic Force Microscopy and Simulation
For researchers, scientists, and drug development professionals, the precise determination of Shape Memory Polymer Composite (SMPC) membrane thickness is paramount. This critical parameter dictates the membrane's mechanical behavior, drug release kinetics, and overall performance. This guide provides an objective comparison of two leading methodologies for ascertaining SMPC membrane thickness: high-resolution Atomic Force Microscopy (AFM) for experimental measurement and advanced computational simulation. We delve into the experimental protocols, data presentation, and the synergistic cross-validation of these techniques to ensure the highest degree of accuracy and a profound understanding of the membrane's structural integrity.
Atomic Force Microscopy (AFM): Nanoscale Precision in Thickness Measurement
AFM stands as a powerful tool for three-dimensional surface analysis at the nanoscale. For thin polymer films, the "scratch" or "furrow" method is a well-established and reliable technique for direct thickness measurement.
Detailed Experimental Protocol: The AFM Scratch Method
A meticulous protocol for determining SMPC membrane thickness via the AFM scratch method is as follows:
-
Sample Preparation : An SMPC membrane is cast onto a hard, smooth substrate, such as a silicon wafer or mica, to provide a stable base for measurement. The sample is then securely affixed to an AFM sample holder.
-
Cantilever Selection and Calibration : A cantilever with a high spring constant is selected to ensure it can incise the polymer film without significant deflection. The cantilever's spring constant and the photodetector sensitivity are precisely calibrated.
-
Initial Surface Imaging : Employing a non-destructive imaging mode, such as tapping mode, a topographical image of the untouched membrane surface is acquired to confirm its uniformity.
-
Creation of the Scratch : A defined area of the membrane is chosen for the scratch test. The AFM is then switched to contact mode, and a significant load is applied to the tip. The tip is subsequently rastered across the selected area to create a furrow that fully penetrates the SMPC film, thereby exposing the underlying substrate.
-
Post-Scratch Imaging and Analysis : The AFM is reverted to a non-destructive imaging mode to capture a larger area that includes the newly created scratch. A cross-sectional profile is then plotted across the scratch. The vertical distance between the membrane surface and the exposed substrate in this profile represents the membrane thickness. To ensure statistical significance, multiple profiles are analyzed to calculate an average thickness.
Key Parameters for AFM Thickness Measurement
| Parameter | Typical Setting/Value | Rationale |
| Imaging Mode | Tapping Mode | Minimizes potential damage to the soft polymer surface during visualization. |
| Scratching Mode | Contact Mode | Enables the application of sufficient force to ablate the polymer film. |
| Cantilever Type | Stiff Silicon | Provides the rigidity needed to create a clean scratch. |
| Applied Force (Scratching) | Dependent on material hardness | Must be adequate to ensure full penetration of the membrane. |
| Imaging Scan Size | 1-10 µm | Allows for visualization of both the scratch and the adjacent, undisturbed film. |
| Scan Rate | 0.5-1 Hz | Ensures high-quality topographical images. |
Computational Simulation: A Virtual Window into Membrane Structure
Molecular Dynamics (MD) simulation offers a powerful computational avenue for constructing and analyzing a virtual SMPC membrane at the atomic level, providing valuable insights into its structural characteristics, including thickness.
A Glimpse into the Simulation Protocol
The general workflow for determining SMPC membrane thickness using MD simulation is as follows:
-
System Construction : The chemical architectures of the shape memory polymer and the composite filler are meticulously defined. These components are then placed within a simulation box in a random configuration.
-
Force Field Selection : An appropriate force field, such as GROMOS, CHARMM, or AMBER, is chosen to accurately describe the intricate interactions between the atoms within the system.
-
Energy Minimization : The initial system undergoes energy minimization to resolve any steric clashes or high-energy atomic arrangements.
-
System Equilibration : The system is then equilibrated through a series of simulations under controlled temperature and pressure (utilizing NVT and NPT ensembles) to allow it to relax into a stable and realistic conformational state.
-
Production Run : A lengthy MD simulation is performed to generate a trajectory that captures the dynamic behavior of the membrane over a significant timescale.
-
Data Analysis : The density profile of the membrane along the axis perpendicular to its surface (the z-axis) is calculated from the simulation trajectory. The membrane thickness is then determined from this profile, typically by identifying the boundaries at which the density decreases to a specific fraction of the bulk density.
Salient Parameters for MD Simulation of Membrane Thickness
| Parameter | Typical Setting/Value | Rationale |
| Force Field | GROMOS, CHARMM, AMBER | To accurately model the inter- and intra-molecular forces governing the system's behavior. |
| Ensemble | NPT (isothermal-isobaric) | To simulate the system under constant temperature and pressure, mirroring experimental conditions. |
| Temperature | Application-specific (e.g., 300 K) | To model the system at a relevant operational temperature. |
| Pressure | 1 atm | To simulate standard atmospheric conditions. |
| Simulation Time | Nanoseconds to microseconds | To ensure the system reaches a state of equilibrium and to generate sufficient data for robust analysis. |
| Time Step | 1-2 fs | To accurately integrate the classical equations of motion. |
Cross-Validation: A Symphony of Experiment and Theory
The cross-validation of AFM and simulation data is indispensable for cultivating a holistic and precise understanding of SMPC membrane thickness.
A Comparative Overview of AFM and Simulation
| Feature | Atomic Force Microscopy (AFM) | Molecular Dynamics (MD) Simulation |
| Principle | Direct, mechanical measurement of surface topography. | Computational modeling of atomic and molecular interactions based on classical mechanics. |
| Sample | A physical SMPC membrane on a solid substrate. | A virtual, atomistic representation of the SMPC membrane. |
| Resolution | Sub-nanometer in the vertical (z) direction. | Angstrom-level resolution. |
| Obtainable Information | 3D topography, surface roughness, and localized thickness. | Average thickness, density profile, and molecular-level structural organization. |
| Inherent Limitations | Can be destructive (scratching); potential for artifacts from tip-sample convolution. | Computationally intensive; accuracy is contingent on the chosen force field. |
The Power of a Unified Approach
The synergy between experimental AFM data and computational simulation data is a powerful paradigm for membrane characterization:
-
Validation of Computational Models : The average thickness measured by AFM serves as a crucial benchmark for validating the accuracy of the MD simulation model and the selected force field. Discrepancies between the simulated and experimental thickness can guide the refinement of simulation parameters.
-
Bridging Local and Global Perspectives : AFM provides precise, localized thickness measurements, while simulations yield an average thickness of an idealized membrane. A comparative analysis of these results can offer valuable insights into the uniformity and homogeneity of the physical membrane.
-
Illuminating the Unseen : Simulations can unveil a wealth of information that is difficult or impossible to probe experimentally, such as the detailed spatial arrangement of polymer chains and filler particles within the membrane matrix.
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the workflows and the logical relationship for cross-validation.
Caption: Experimental workflow for AFM thickness measurement.
Caption: Workflow for MD simulation of membrane thickness.
Caption: Logical relationship for cross-validation.
By embracing this integrated approach of experimental measurement and computational modeling, researchers can attain an unparalleled level of confidence in their characterization of SMPC membranes, thereby accelerating the innovation and application of these remarkable smart materials.
Navigating the Helper Lipid Landscape: A Comparative Guide to Phospholipid Formulations in Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical determinant of a Lipid Nanoparticle's (LNP) success in delivering its therapeutic cargo. While ionizable lipids often take the spotlight, the choice of "helper" phospholipids (B1166683) plays a pivotal, yet often nuanced, role in the overall efficacy, stability, and biodistribution of the formulation. This guide provides a comprehensive comparison of commonly used phospholipid formulations in LNPs, with a particular focus on how they measure up against each other in key performance areas.
While the query specified a comparison involving "SMPC-based LNPs," our comprehensive literature review did not yield significant data on a phospholipid abbreviated as SMPC in the context of LNP efficacy. It is plausible that "SMPC" was a typographical error, and the intended subject was MSPC (1-Myristoyl-2-Stearoyl-sn-Glycero-3-Phosphocholine), a synthetic phospholipid gaining traction in LNP formulations. Therefore, this guide will focus on a comparative analysis of the most prevalent phospholipids used in LNP research and clinical applications: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC), with available data on MSPC included for a forward-looking perspective.
Comparative Efficacy of Phospholipid Formulations
The selection of a phospholipid can significantly impact the physicochemical properties and biological activity of an LNP formulation. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of key performance indicators.
Physicochemical Properties of LNPs with Different Phospholipids
| Phospholipid | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC | 68 - 120 | < 0.2 | Positive | > 80 | [1][2] |
| DOPE | 70 - 100 | < 0.2 | Nearly Neutral (+0.33) | ~89 | [1][2] |
| DOPC | 182 | > 0.2 | Positive | > 80 | [1][2] |
| SOPC | 155 | > 0.2 | Positive | > 80 | [1][2] |
| MSPC | Data not available in comparative studies | Data not available | Data not available | Data not available |
Table 1: Summary of the impact of different phospholipids on the physicochemical properties of LNPs. Note that values can vary depending on the overall lipid composition and formulation process.
In Vitro and In Vivo Performance of LNP Formulations
| Phospholipid | In Vitro Transfection/Gene Editing Efficacy | In Vivo Protein Expression | Key Findings | Reference |
| DSPC | Similar to DOPE in some studies | Highest intramuscular luciferase expression in one study | Forms stable bilayers, widely used in clinically approved LNPs.[3] | [1][2][4] |
| DOPE | Outperformed DOPC by 2-fold in gene editing | Lower intramuscular expression than DSPC in one study, but enhanced total IgG and IgG1 responses. Greatly increased in vivo luciferase mRNA delivery (up to four-fold) in another study.[5] | Promotes a non-bilayer hexagonal phase, which may facilitate endosomal escape.[1][5] | [1][4][5] |
| DOPC | Lower gene editing efficacy than DOPE and DSPC | Varied IgG2a titres in immunization studies. | Unsaturated tails may lead to larger particle sizes. | [1][2][4] |
| SOPC | Lower gene editing efficacy than DOPE and DSPC | Data not available in comparative studies | Unsaturated tails may lead to larger particle sizes. | [1][2] |
| MSPC | Data not available in comparative studies | Data not available in comparative studies | Asymmetrical structure with a specific transition temperature for stable yet fluid bilayers.[6] | [6] |
Table 2: Overview of the in vitro and in vivo performance of LNPs formulated with different phospholipids. Efficacy is highly dependent on the specific assay, cell type, animal model, and the other lipid components of the LNP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments cited in the comparison of phospholipid formulations.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing LNPs with varying phospholipid compositions.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) in ethanol (B145695)
-
Phospholipid (DSPC, DOPE, DOPC, or SOPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, phospholipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[3]
-
Prepare the aqueous phase by diluting the mRNA to the desired concentration in citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.
-
Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against PBS at 4°C for at least 18 hours, with multiple buffer changes.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Physicochemical Characterization of LNPs
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
Zeta Potential Measurement:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100) to determine the total and free mRNA concentrations, respectively.
-
Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
In Vitro Transfection Efficiency Assay
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA formulations in cell culture medium.
-
Replace the existing medium with the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
Quantification of Protein Expression:
-
If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.
-
If the mRNA encodes a fluorescent protein, measure the fluorescence intensity using a plate reader or flow cytometry.
Visualizing Key Processes in LNP-Mediated Delivery
Understanding the cellular mechanisms of LNP uptake and cargo release is crucial for optimizing formulations. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for LNP endocytosis and endosomal escape, as well as a typical experimental workflow.
Caption: Simplified pathway of LNP cellular uptake and endosomal escape for mRNA delivery.
Caption: A typical experimental workflow for comparing different LNP formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling 1-Stearoyl-2-myristoyl-sn-glycero-3-PC
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC), a synthetic phosphatidylcholine. While not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to ensure safety and maintain product integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to prevent mild skin and eye irritation and to avoid inhalation of the powder.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against dust particles that may cause eye irritation.[1] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential mild irritation.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder to avoid inhalation, especially if there is a risk of generating dust. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage.
-
Storage Conditions: Store the compound as a crystalline solid in a tightly sealed, preferably glass, container at -20°C for long-term stability.[1][2]
-
Inert Atmosphere: For optimal stability, store under an inert gas like argon or nitrogen.[1]
Preparation for Use:
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation, which can lead to hydrolysis of the lipid.
-
Weighing: Conduct weighing in a well-ventilated area or under a fume hood to minimize inhalation of any airborne powder.
-
Dissolving: SMPC is soluble in ethanol, chloroform, and methanol.[2][3] When preparing solutions, use appropriate glassware and ensure adequate ventilation.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[4]
Disposal Plan
As a non-hazardous solid, this compound can typically be disposed of as regular laboratory waste, provided it is not mixed with hazardous materials.
Solid Waste:
-
Collection: Collect waste SMPC powder in a clearly labeled, sealed container.
-
Disposal: This can generally be disposed of in the regular trash. However, it is crucial to follow your institution's specific guidelines for non-hazardous chemical waste disposal.[5][6][7] Laboratory personnel should be responsible for transferring the waste to the designated disposal area.[5][6]
Empty Containers:
-
Rinsing: Triple rinse the empty container with an appropriate solvent (e.g., ethanol).
-
Disposal of Rinsate: The rinsate may need to be collected as chemical waste, depending on the solvent used and local regulations.
-
Container Disposal: Once cleaned, deface the label and dispose of the container with regular laboratory glass or plastic waste.[5]
Solutions:
-
Non-hazardous Solutions: If dissolved in a non-hazardous solvent like ethanol, small quantities may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.
-
Hazardous Solutions: If dissolved in a hazardous solvent (e.g., chloroform), the solution must be disposed of as hazardous chemical waste. Collect in a properly labeled, sealed waste container for pickup by your institution's environmental health and safety department.
Below is a workflow diagram illustrating the key handling and disposal steps for this compound.
References
- 1. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 2. 1-Stearoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sfasu.edu [sfasu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
